FAK inhibitor 5
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C20H21N3O2S |
|---|---|
分子量 |
367.5 g/mol |
IUPAC名 |
1-ethyl-8-(4-ethylphenyl)-5-methylpyrazolo[4,5-c][2,1]benzothiazine 4,4-dioxide |
InChI |
InChI=1S/C20H21N3O2S/c1-4-14-6-8-15(9-7-14)16-10-11-18-17(12-16)20-19(13-21-23(20)5-2)26(24,25)22(18)3/h6-13H,4-5H2,1-3H3 |
InChIキー |
LWMFYSSKMYKGNI-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2=CC3=C(C=C2)N(S(=O)(=O)C4=C3N(N=C4)CC)C |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Allosteric FAK Inhibitor 5 (CAS 1426683-30-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel, allosteric Focal Adhesion Kinase (FAK) inhibitor, commonly known as FAK inhibitor 5, with the Chemical Abstracts Service (CAS) number 1426683-30-8. This document details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to FAK and the Rationale for Allosteric Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways downstream of integrins and growth factor receptors.[1] Its involvement in cell adhesion, migration, proliferation, and survival has established it as a significant target in oncology.[1] Overexpression and hyperactivity of FAK are frequently observed in various human cancers, correlating with poor prognosis and metastatic potential.
Traditional kinase inhibitors often target the highly conserved ATP-binding site, which can lead to off-target effects and the development of resistance. Allosteric inhibitors, such as this compound, offer a promising alternative by binding to a distinct, less conserved site on the enzyme. This mode of inhibition can provide greater selectivity and a novel mechanism to modulate kinase activity. This compound belongs to a series of 1,5-dihydropyrazolo[4,3-c][1][2]benzothiazines that have been identified as highly selective, allosteric inhibitors of FAK.[1]
Mechanism of Action
This compound exerts its inhibitory effect through a novel allosteric mechanism. Co-crystal structural analysis has revealed that this class of compounds targets a previously undiscovered allosteric site located within the C-lobe of the FAK kinase domain.[1] Binding of the inhibitor to this site induces a conformational change that disrupts the formation of the ATP-binding pocket, thereby preventing ATP from binding and inhibiting kinase activity.[1] This interaction is characterized by slow dissociation from the unphosphorylated form of FAK, and the inhibition is noncompetitive with respect to ATP after a sufficient preincubation period.[1] The potency of this allosteric inhibition is reportedly reduced by the phosphorylation of FAK.[1]
Quantitative Data
The inhibitory activity of this compound has been quantified under various assay conditions, highlighting the time- and ATP-concentration-dependent nature of its allosteric mechanism.
| Parameter | Condition | Value (IC50) | Reference |
| FAK Inhibition | 60 min pre-incubation, 0.5 µM ATP | 1.3 µM | [2] |
| FAK Inhibition | 5 min pre-incubation, 0.5 µM ATP | 1.6 µM | [2] |
| FAK Inhibition | 60 min pre-incubation, 1000 µM ATP | 1.0 µM | [2] |
| FAK Inhibition | 5 min pre-incubation, 1000 µM ATP | 3.0 µM | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound, based on standard practices in the field.
In Vitro FAK Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol outlines a method to determine the in vitro potency of this compound.
Materials:
-
Recombinant human FAK enzyme
-
ULight™-poly-GT (4:1) substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
Europium-labeled anti-phosphotyrosine antibody (e.g., Eu-W1024 labeled PY20)
-
LANCE detection buffer (e.g., 1X LANCE buffer with 20 mM EDTA)
-
1536-well or 384-well low-volume black microplates
-
Microplate reader capable of TR-FRET detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in the kinase buffer to the desired final concentrations.
-
Enzyme and Inhibitor Pre-incubation: In the microplate wells, add the diluted this compound or DMSO (vehicle control). Add the FAK enzyme solution (final concentration typically in the low nM range). Allow for pre-incubation for a defined period (e.g., 5 or 60 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing the ULight™-poly-GT substrate and ATP. The final concentrations of substrate and ATP should be optimized for the assay (e.g., 200 nM substrate and varying concentrations of ATP as indicated in the quantitative data table).
-
Reaction Incubation: Incubate the reaction mixture at room temperature for a set time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding the LANCE detection buffer containing the europium-labeled anti-phosphotyrosine antibody.
-
Detection Incubation: Incubate the plate for at least 30 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
Data Acquisition: Read the plate on a microplate reader using a TR-FRET protocol, with excitation at ~340 nm and emission at ~615 nm (Europium donor) and ~665 nm (ULight™ acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Migration Assay (Transwell Assay)
This protocol assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium (with and without serum)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel (for invasion assays)
-
This compound (dissolved in DMSO)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. Serum-starve the cells for 12-24 hours before the assay. Harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.
-
Inhibitor Treatment: Pre-treat the cell suspension with various concentrations of this compound or DMSO (vehicle control) for 30-60 minutes at 37°C.
-
Assay Setup: Add a complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate. Place the Transwell inserts into the wells. For invasion assays, the inserts should be pre-coated with a thin layer of Matrigel.
-
Cell Seeding: Seed the pre-treated cell suspension into the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period suitable for the cell line's migration (typically 12-48 hours).
-
Cell Removal and Fixation: After incubation, remove the medium from the upper chamber. Use a cotton swab to gently remove the non-migrated cells from the top surface of the membrane. Fix the migrated cells on the bottom of the membrane by immersing the inserts in the fixation solution for 20 minutes.
-
Staining and Visualization: Wash the inserts with PBS and stain the migrated cells with the staining solution for 15-30 minutes. After washing and drying, visualize and count the migrated cells under a microscope.
-
Data Analysis: Quantify the number of migrated cells per field of view for each treatment condition. Calculate the percentage of migration inhibition relative to the vehicle control.
Visualizations
Signaling Pathway Diagram
Caption: FAK signaling pathway and the point of allosteric inhibition.
Experimental Workflow Diagram
Caption: Workflow for the in vitro FAK kinase assay (TR-FRET).
References
FAK Inhibitor 5: A Technical Guide to Solubility and Stability
A Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a critical mediator of cell signaling pathways integral to cell survival, proliferation, migration, and adhesion. Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of FAK inhibitor 5, a potent and selective irreversible inhibitor of FAK. This document details the known characteristics of this compound, delves into the FAK signaling pathway, and presents standardized experimental protocols for evaluating the solubility and stability of this and similar kinase inhibitors. It is important to note that while the chemical identity of this compound is established, specific quantitative data regarding its solubility and stability are not widely available in published literature. Therefore, the protocols herein serve as a foundational guide for researchers to characterize this compound for their specific applications.
Compound Profile: this compound
This compound is distinguished as a highly potent, selective, and irreversible inhibitor of Focal Adhesion Kinase, with a reported half-maximal inhibitory concentration (IC50) of 0.6 nM. Its irreversible binding mechanism suggests a covalent modification of the FAK protein, leading to sustained inhibition of its kinase activity.
| Property | Information |
| Chemical Name | 2-((2-((4-(((2-((2-acrylamidoethyl)amino)-3,4-dioxocyclobut-1-en-1-yl)amino)methyl)phenyl)amino)-5-chloropyrimidin-4-yl)amino)-N-methylbenzamide |
| CAS Number | 2237234-47-6 |
| Molecular Formula | C28H27ClN8O4 |
| Molecular Weight | 575.02 g/mol |
| Mechanism of Action | Irreversible Inhibitor |
| Primary Target | Focal Adhesion Kinase (FAK) |
| IC50 | 0.6 nM |
The FAK Signaling Pathway: A Central Hub in Cellular Regulation
Focal Adhesion Kinase acts as a critical node in signal transduction, integrating signals from integrins and growth factor receptors to regulate key cellular processes. Activation of FAK is initiated by its autophosphorylation at the tyrosine 397 residue (Tyr397). This phosphorylation event creates a high-affinity binding site for Src family kinases, leading to the formation of a FAK-Src signaling complex. This complex then phosphorylates a multitude of downstream substrates, activating pro-survival and pro-proliferative pathways such as the PI3K/Akt and MAPK/ERK cascades.
The Role of FAK Inhibitor 5 in Cell Adhesion and Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub, integrating signals from integrins and growth factor receptors to regulate fundamental cellular processes, including cell adhesion, migration, proliferation, and survival.[] Its overexpression and hyperactivity are frequently observed in various cancers, correlating with increased malignancy and metastasis.[][2] This central role makes FAK a compelling therapeutic target. This technical guide focuses on the role of FAK inhibitor 5, a novel allosteric inhibitor of FAK, in the context of cell adhesion and migration. Due to the limited publicly available data on this compound, this guide will also draw upon the broader knowledge of well-characterized FAK inhibitors to provide a comprehensive overview of the expected effects and the methodologies used for their evaluation.
This compound: A Novel Allosteric Inhibitor
This compound (CAS No. 1426683-30-8) is a novel, allosteric inhibitor of FAK with IC50 values in the low micromolar range.[3] Unlike ATP-competitive inhibitors that bind to the kinase domain, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that leads to inhibition. The binding of this compound to its allosteric site is primarily driven by hydrophobic interactions.[3]
Quantitative Data
The available quantitative data for this compound primarily pertains to its in vitro enzymatic inhibition of FAK.
| Parameter | Condition | Value (IC50) |
| FAK Inhibition | 60 min pre-incubation, 0.5 µM ATP | 1.3 µM |
| FAK Inhibition | 5 min pre-incubation, 0.5 µM ATP | 1.6 µM |
| FAK Inhibition | 60 min pre-incubation, 1000 µM ATP | 1.0 µM |
| FAK Inhibition | 5 min pre-incubation, 1000 µM ATP | 3.0 µM |
Data sourced from TargetMol.[3]
The Role of FAK in Cell Adhesion and Migration
Cell adhesion to the extracellular matrix (ECM) is a fundamental process mediated by integrins. Upon integrin clustering, FAK is recruited to focal adhesions, dynamic structures that link the ECM to the actin cytoskeleton.[] At these sites, FAK becomes activated through autophosphorylation at the Tyrosine-397 (Y397) residue.[2] This phosphorylation event creates a binding site for Src family kinases, leading to the formation of a dual kinase complex that phosphorylates a multitude of downstream targets, thereby orchestrating the signaling cascades that regulate cell adhesion dynamics and migration.[2]
Cell migration is a complex, cyclical process involving the extension of protrusions, formation of new adhesions at the leading edge, contraction of the cell body, and detachment of the rear. FAK plays a crucial role in all of these steps, particularly in the turnover of focal adhesions, which is essential for cell movement.[]
The Impact of FAK Inhibition on Cell Adhesion and Migration
Inhibition of FAK is expected to disrupt the signaling pathways that govern cell adhesion and migration. While specific data for this compound is limited, studies with other FAK inhibitors have consistently demonstrated the following effects:
-
Decreased Cell Adhesion: FAK inhibition can impair the ability of cells to adhere to the ECM. This is often quantified by a reduction in the number of adherent cells in cell adhesion assays.
-
Reduced Cell Migration and Invasion: FAK inhibitors have been shown to significantly decrease the migratory and invasive capacity of various cell types, particularly cancer cells.[4][5] This is a consequence of disrupted focal adhesion turnover and cytoskeletal reorganization.
Key Signaling Pathways
The inhibition of FAK disrupts key signaling pathways that are crucial for cell adhesion and migration. The following diagram illustrates a simplified overview of the FAK signaling pathway and the point of intervention for a FAK inhibitor.
Experimental Protocols
To assess the role of this compound in cell adhesion and migration, a series of in vitro assays are essential. The following are detailed methodologies for key experiments.
Western Blotting for FAK Phosphorylation
This assay is crucial to confirm the inhibitory activity of this compound in a cellular context by measuring the phosphorylation of FAK at Y397.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-FAK (Y397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane, incubate with the secondary antibody, and detect the signal using a chemiluminescent substrate.
Cell Adhesion Assay
This assay quantifies the ability of cells to attach to an ECM-coated surface.
Materials:
-
96-well plates
-
ECM protein (e.g., fibronectin, collagen)
-
Bovine Serum Albumin (BSA)
-
Cell culture medium
-
This compound
-
Crystal Violet staining solution
Protocol:
-
Plate Coating: Coat wells of a 96-well plate with an ECM protein solution and incubate. Block with BSA.
-
Cell Treatment: Pre-treat cells in suspension with this compound for 30-60 minutes.
-
Cell Seeding: Seed the treated cells onto the coated wells and incubate to allow for adhesion (e.g., 30-60 minutes).
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Staining and Quantification: Stain the remaining adherent cells with Crystal Violet. Elute the dye and measure the absorbance to quantify the number of adherent cells.
Transwell Migration and Invasion Assay
This assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with a basement membrane extract like Matrigel (invasion).
Materials:
-
Transwell inserts (typically with 8 µm pores)
-
Matrigel (for invasion assay)
-
Serum-free and serum-containing medium
-
This compound
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol, Crystal Violet)
Protocol:
-
Insert Preparation: For invasion assays, coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify.
-
Cell Preparation: Serum-starve cells and then resuspend them in serum-free medium containing this compound.
-
Assay Setup: Place the inserts into wells containing medium with a chemoattractant (e.g., 10% FBS). Add the cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate for a period that allows for migration/invasion (e.g., 12-48 hours).
-
Removal of Non-migrated Cells: Use a cotton swab to gently remove the cells from the upper surface of the membrane.
-
Staining and Quantification: Fix and stain the cells that have migrated/invaded to the lower surface of the membrane. Count the stained cells under a microscope or elute the stain and measure the absorbance.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of this compound on cell adhesion and migration.
Conclusion
This compound represents a novel tool for the allosteric inhibition of FAK. While specific cellular data for this compound is not widely available, the established role of FAK in cell adhesion and migration provides a strong rationale for its investigation in these processes. By employing the detailed experimental protocols outlined in this guide, researchers can effectively characterize the biological activity of this compound and further elucidate the critical functions of FAK in normal and pathological cell motility. The continued development and study of FAK inhibitors hold significant promise for therapeutic interventions in diseases driven by aberrant cell migration, such as cancer.
References
- 2. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. Suppression of uPAR Retards Radiation-Induced Invasion and Migration Mediated by Integrin β1/FAK Signaling in Medulloblastoma | PLOS One [journals.plos.org]
- 5. Suppression of uPAR Retards Radiation-Induced Invasion and Migration Mediated by Integrin β1/FAK Signaling in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of FAK Inhibition on Cancer Cell Proliferation: A Technical Overview of Defactinib (VS-6063)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical component in the signaling pathways that regulate cancer cell proliferation, survival, and migration. Its overexpression and activation are correlated with the progression and metastasis of various solid tumors. Consequently, FAK has emerged as a promising target for anticancer therapies. This technical guide provides an in-depth analysis of the effects of FAK inhibition on cancer cell proliferation, with a specific focus on the well-characterized FAK inhibitor, Defactinib (VS-6063). We will explore the underlying molecular mechanisms, present quantitative data on its anti-proliferative effects, detail key experimental methodologies, and visualize the complex signaling networks and experimental workflows.
Introduction to FAK and its Role in Cancer
Focal Adhesion Kinase is a key mediator of signal transduction downstream of integrins and growth factor receptors.[1] It acts as a scaffold for numerous signaling proteins, and its kinase activity initiates a cascade of downstream events crucial for cell cycle progression and survival.[2] FAK integrates signals from the extracellular matrix (ECM) and growth factors, influencing a multitude of cellular processes that are hijacked by cancer cells to promote tumorigenesis.[2] Overexpression of FAK is observed in a variety of malignancies, including breast, pancreatic, ovarian, and lung cancers, often correlating with a poor prognosis.[3][4][5]
Defactinib (VS-6063): A Potent FAK Inhibitor
Due to the limited availability of specific public data on a compound named "FAK inhibitor 5," this report will focus on Defactinib (VS-6063), a potent and selective, orally available small-molecule inhibitor of FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[6][7] Defactinib has been extensively studied in preclinical and clinical settings, providing a wealth of data on its mechanism of action and anti-tumor activity.[8][9]
Quantitative Data: Anti-Proliferative Effects of Defactinib
The efficacy of Defactinib in curbing cancer cell proliferation has been quantified across a diverse range of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the IC50 values of Defactinib from various in vitro studies.
| Cancer Type | Cell Line | IC50 (µM) | Noteworthy Characteristics | Reference |
| Pancreatic Cancer | Multiple Cell Lines | 2.0 - 5.0 | General range across several pancreatic ductal adenocarcinoma (PDAC) cell lines. | [6][10] |
| Suit-2, PDAC-1 | 2.0 - 5.0 | Anti-proliferative effects observed. | [10] | |
| Breast Cancer | MDA-MB-231 | 0.281 | Triple-Negative Breast Cancer (TNBC). | [6] |
| JIMT-1 | Not specified | HER2-positive. | [6] | |
| MDA-MB-453 | > 10 | HER2-addicted. | [6] | |
| SkBr3 | > 10 | HER2-addicted. | [6] | |
| Ovarian Cancer | SKOV3 | 5 ± 1 | [5] | |
| OVCAR5 | 4 ± 1 | [5] | ||
| OVCAR8 | 4 ± 2 | [5] | ||
| Endometrial Cancer | UTE1, UTE2, UTE3, UTE10, UTE11 | 1.7 - 3.8 | [5] | |
| Non-Small Cell Lung Cancer | A549 | 5.41 ± 0.21 | [5] | |
| Thyroid Cancer | TT | 1.98 | [7][11] | |
| K1 | 10.34 | [7][11] | ||
| Mesothelioma | Merlin-expressing | ~ 5.1 | Average EC50 in cell lines with wild-type merlin expression. | [6] |
| Merlin-negative | < 5.1 | Merlin-deficient cells show enhanced sensitivity. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for two key assays used to determine the anti-proliferative effects of FAK inhibitors.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Defactinib (VS-6063)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Defactinib in complete culture medium. Remove the old medium from the wells and add 100 µL of the Defactinib dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the Defactinib concentration to determine the IC50 value using non-linear regression analysis.
Colony Formation Assay
The colony formation assay assesses the ability of a single cell to undergo unlimited division and form a colony.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
Defactinib (VS-6063)
-
6-well plates
-
Agar
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Base Agar Layer: Prepare a 0.6% agar solution in complete culture medium and pour 2 mL into each well of a 6-well plate. Allow it to solidify at room temperature.
-
Cell Suspension: Prepare a single-cell suspension of the cancer cells in complete culture medium.
-
Top Agar Layer: Mix the cell suspension with a 0.3% agar solution in complete culture medium to a final concentration of 500-1000 cells per well. Add 1 mL of this mixture on top of the base agar layer.
-
Drug Treatment: Prepare Defactinib dilutions in complete culture medium and add them to the top agar layer.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks, or until visible colonies form in the control wells. Add 100 µL of fresh medium to each well every 2-3 days to prevent drying.
-
Colony Staining: After the incubation period, carefully remove the medium. Fix the colonies with a methanol/acetic acid solution (3:1) for 15 minutes. Stain the colonies with Crystal Violet solution for 30 minutes.
-
Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle control.
Visualization of Signaling Pathways and Workflows
FAK Signaling Pathway
The following diagram illustrates the central role of FAK in integrating signals from the extracellular matrix and growth factors to promote cancer cell proliferation and survival.
Experimental Workflow for IC50 Determination
The following diagram outlines the typical workflow for determining the IC50 value of a FAK inhibitor using a cell-based proliferation assay.
Logical Relationship: FAK Inhibition to Reduced Proliferation
This diagram illustrates the logical flow from FAK inhibition to the downstream consequence of reduced cancer cell proliferation.
Conclusion
The inhibition of Focal Adhesion Kinase presents a compelling strategy for the treatment of various cancers. Defactinib (VS-6063) has demonstrated significant anti-proliferative effects across a multitude of cancer cell lines, underscoring the therapeutic potential of targeting the FAK signaling pathway. The provided data, experimental protocols, and visualizations offer a comprehensive resource for researchers and drug development professionals working to advance our understanding and treatment of cancer through FAK inhibition. Further investigation into synergistic combinations and the mechanisms of resistance will be crucial in fully realizing the clinical utility of FAK inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting focal adhesion kinase inhibits cell migration and non-angiogenic vascularization in malignant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase inhibition synergizes with nab-paclitaxel to target pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. curetoday.com [curetoday.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Defactinib | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]
The Potent FAK Inhibitor Defactinib (VS-6063): A Technical Guide for Cancer Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Focal Adhesion Kinase (FAK) inhibitor, defactinib (also known as FAK inhibitor 5 or VS-6063), and its application in various cancer models. Defactinib is an orally bioavailable small molecule that targets a critical signaling node in cancer cell proliferation, survival, and migration.[1] This document summarizes key preclinical and clinical data, details essential experimental protocols, and visualizes the underlying molecular pathways and experimental workflows to support ongoing research and drug development efforts.
Introduction to Defactinib and its Mechanism of Action
Defactinib is a potent and selective inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[2] FAK, a non-receptor tyrosine kinase, is a key mediator of signaling from integrins and growth factor receptors to intracellular pathways that control cell adhesion, migration, proliferation, and survival.[3] In many cancer types, FAK is overexpressed and constitutively activated, contributing to tumor progression and metastasis.[3]
Defactinib competitively inhibits the ATP-binding site of FAK, preventing its autophosphorylation at tyrosine 397 (Y397). This initial phosphorylation event is crucial for the recruitment and activation of Src family kinases, which in turn phosphorylate other downstream targets.[4] By blocking FAK activation, defactinib disrupts key signaling cascades, including the PI3K/Akt and RAS/MEK/ERK pathways, leading to reduced tumor cell viability and motility.[1]
Quantitative Data on Defactinib's Efficacy
The efficacy of defactinib has been demonstrated across a range of preclinical and clinical settings. The following tables summarize key quantitative data from in vitro, in vivo, and clinical studies.
In Vitro Efficacy: IC50 Values in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of defactinib varies across different cancer cell lines, reflecting the diverse genetic backgrounds and dependencies on FAK signaling.
| Cancer Type | Cell Line | IC50 (µM) | Reference(s) |
| Pancreatic Cancer | Multiple Cell Lines | 2.0 - 5.0 | [3] |
| Breast Cancer | MDA-MB-231 (TNBC) | 0.281 | [3][5] |
| SkBr3 (HER2+) | > 10 | [3][5] | |
| Ovarian Cancer | SKOV3 | 5 ± 1 | [5] |
| OVCAR5 | 4 ± 1 | [5] | |
| OVCAR8 | 4 ± 2 | [5] | |
| Endometrial Cancer | UTE1, UTE2, UTE3, UTE10, UTE11 | 1.7 - 3.8 | [5][6] |
| Non-Small Cell Lung Cancer | A549 | 5.41 ± 0.21 | [5] |
| Thyroid Cancer | TT | 1.98 | [2][5] |
| K1 | 10.34 | [2][5] |
In Vivo Efficacy: Xenograft Models
Preclinical studies using xenograft models have demonstrated the anti-tumor activity of defactinib, both as a monotherapy and in combination with other agents.
| Cancer Type | Xenograft Model | Treatment | Key Findings | Reference(s) |
| High-Grade Endometrioid Endometrial Cancer | UTE10 | Defactinib (monotherapy) | Significantly lower tumor volume compared to control (p < 0.001); Median Overall Survival of 55 days vs. 23 days for control. | [7][8] |
| UTE10 | Defactinib + Avutometinib | More significant tumor volume reduction than either agent alone (p < 0.001); Median Overall Survival was not reached after 75 days. | [7][8] | |
| Ovarian Cancer | HeyA8 | Defactinib (25 mg/kg, twice daily) + Paclitaxel | 97.9% reduction in tumor weight with combination therapy compared to 87.4% with paclitaxel alone. | [9] |
| SKOV3ip1 | Defactinib (25 mg/kg, twice daily) + Paclitaxel | 92.7% reduction in tumor weight with combination therapy compared to paclitaxel alone. | [9] | |
| Low-Grade Serous Ovarian Cancer | OVA(K)250 PDX | Avutometinib + VS-4718 (FAK inhibitor) | Strong tumor growth inhibition; median survival of 35 days with FAKi alone vs. 20 days for control. | [10] |
Clinical Efficacy: Clinical Trial Results
Clinical trials have investigated defactinib in combination with other targeted therapies, showing promising results in specific patient populations.
| Cancer Type | Clinical Trial | Treatment | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference(s) |
| Low-Grade Serous Ovarian Cancer | FRAME (Phase 1) | Avutometinib + Defactinib | 42.3% (11 of 26 patients) | 20.1 months | [1][11][12] |
| Recurrent Low-Grade Serous Ovarian Cancer | RAMP 201 (Phase 2) | Avutometinib + Defactinib | 31% (overall) | 12.9 months (overall) | [13][14] |
| 44% (KRAS-mutant) | 22.0 months (KRAS-mutant) | [13][14] | |||
| 17% (KRAS wild-type) | 12.8 months (KRAS wild-type) | [13][14] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the action and evaluation of defactinib.
FAK signaling pathway and the inhibitory action of Defactinib.
General workflow for preclinical evaluation of Defactinib.
Experimental Protocols
Detailed and reproducible methodologies are paramount for the scientific investigation of therapeutic agents. The following are protocols for key experiments used to evaluate the efficacy of defactinib.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability in response to defactinib treatment.[15]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Defactinib stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to attach overnight.[15][16]
-
Drug Treatment: Prepare serial dilutions of defactinib in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of defactinib or a vehicle control (DMSO). Incubate for the desired treatment period (e.g., 72 or 96 hours).[16]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[15][16]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[15][17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15][16]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.[16]
Western Blot for FAK Phosphorylation
This protocol is used to assess the on-target effect of defactinib by measuring the inhibition of FAK autophosphorylation at Tyr397.[4][15]
Materials:
-
Cell culture dishes
-
Defactinib
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-FAK Y397, anti-total FAK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment: Plate cells and treat with varying concentrations of defactinib or a vehicle control for a specified time (e.g., 2-24 hours).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[4][15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.[15][18]
-
Immunoblotting:
-
Detection: Apply a chemiluminescent substrate and visualize the bands using an imaging system.[4][15] To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total FAK and a loading control like GAPDH.[4]
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of defactinib in a mouse xenograft model.[19][20]
Materials:
-
Cancer cell line of interest
-
Matrigel (optional)
-
Defactinib
-
Vehicle for oral administration (e.g., 10% DMSO, 90% corn oil)[19]
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (typically 1-10 million cells in PBS, sometimes mixed with Matrigel) into the flank of each mouse.[20]
-
Tumor Establishment and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign mice into treatment groups (e.g., vehicle control, defactinib monotherapy, combination therapy).[19]
-
Drug Administration: Administer defactinib (e.g., 25 mg/kg, twice daily) or vehicle orally via gavage.[19] Other treatments can be administered as required by the experimental design.
-
Monitoring: Monitor the mice daily for signs of toxicity. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2). Record body weights to assess toxicity.[19][21]
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size (e.g., 2000 mm³) or for a specified duration.[21] At the endpoint, euthanize the mice and collect tumors for further analysis (e.g., histology, western blotting).[19]
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. For survival studies, generate Kaplan-Meier survival curves.
Conclusion
Defactinib has demonstrated significant anti-cancer activity in a variety of preclinical models and is showing promise in clinical trials, particularly in combination with other targeted therapies. Its mechanism of action, centered on the inhibition of the critical FAK signaling node, provides a strong rationale for its continued investigation in diverse cancer types. The data and protocols presented in this guide offer a valuable resource for researchers and drug developers working to further elucidate the therapeutic potential of defactinib and advance its clinical development.
References
- 1. Verastem Oncology Announces Nature Medicine Publication of the Results from the First-in-Human Phase 1 FRAME Study of Avutometinib in Combination with Defactinib in Solid Tumors, including Low-Grade Serous Ovarian Cancer | Verastem, Inc. [investor.verastem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Preclinical efficacy of RAF/MEK clamp avutometinib in combination with FAK inhibition in low grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Defactinib with avutometinib in patients with solid tumors: the phase 1 FRAME trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. oncodaily.com [oncodaily.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cancer Cell Line Efficacy Studies [jax.org]
Methodological & Application
Application Notes and Protocols for a Potent and Selective FAK Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of "FAK Inhibitor 5," a representative potent and selective inhibitor of Focal Adhesion Kinase (FAK). The following protocols detail key assays to characterize its biochemical potency, cellular activity, and impact on FAK signaling pathways.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways controlling cell survival, proliferation, migration, and angiogenesis.[1][2] Overexpression and hyperactivity of FAK are frequently observed in various solid tumors, contributing to tumor progression and metastasis.[3][4] Consequently, FAK has emerged as a compelling therapeutic target for anticancer drug development.[4][5] "this compound" is a small molecule designed to selectively inhibit the kinase activity of FAK, offering a promising avenue for therapeutic intervention. These protocols outline the necessary steps to validate its efficacy and mechanism of action in a laboratory setting.
Data Presentation
The inhibitory activities of various FAK inhibitors are summarized below. These values, obtained from in vitro kinase and cellular assays, provide a comparative reference for the characterization of "this compound."
| Inhibitor Name | Target(s) | In Vitro Assay Type | IC50 (nM) | Cell-Based Assay Type | Cell Line | IC50 (nM) |
| Defactinib (VS-6063) | FAK, PYK2 | Kinase Assay | - | FAK Phosphorylation | - | - |
| PF-562271 | FAK | Kinase Assay | 1.5 | - | - | - |
| PF-573228 | FAK | Kinase Assay | - | FAK Phosphorylation | - | - |
| Y15 | FAK | FAK Autophosphorylation | ~1000 | - | - | - |
| Compound 15 | FAK | Kinase Assay | 5.9 | Antiproliferative | U-87 MG, MDA-MB-231, PC-3, MCF-7 | - |
| BI-3663 | FAK | Kinase Assay | - | FAK Degradation (PROTAC) | PC3 | DC50 = 3 |
Note: IC50 values can vary depending on the specific assay conditions, substrate concentrations, and cell lines used. The data presented here is for comparative purposes.[5][6]
Experimental Protocols
In Vitro FAK Kinase Assay (ADP-Glo™ Format)
This assay quantitatively measures the direct inhibitory effect of "this compound" on the enzymatic activity of purified FAK.[4]
Materials:
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
"this compound"
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare a serial dilution of "this compound" in DMSO. A typical starting range is from 1 nM to 100 µM.[2]
-
Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.[4]
-
Add 2 µL of FAK enzyme solution to each well.[4]
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.[4]
-
Incubate the plate at room temperature for 60 minutes.[4]
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[4]
-
Incubate at room temperature for 40 minutes.[4]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[4]
-
Incubate at room temperature for 30 minutes.[4]
-
Measure the luminescence using a plate reader.[4]
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[4]
Cellular FAK Autophosphorylation Assay (Western Blot)
This assay assesses the ability of "this compound" to inhibit FAK autophosphorylation at tyrosine 397 (Y397) within a cellular context, a key marker of FAK activation.[4]
Materials:
-
Cancer cell line with active FAK signaling (e.g., MDA-MB-231, U-87 MG)[5]
-
Cell culture medium and supplements
-
"this compound"
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pFAK (Y397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of "this compound" for a predetermined duration (e.g., 1-6 hours for signaling studies).[2]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.[4]
-
Incubate the membrane with the primary antibody against pFAK (Y397) overnight at 4°C.[4]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[4]
-
Detect the signal using a chemiluminescent substrate.[4]
-
Strip the membrane and re-probe with an antibody against total FAK as a loading control.[4]
-
Quantify the band intensities to determine the dose-dependent inhibition of FAK autophosphorylation.[4]
Cell Viability Assay (MTT Assay)
This assay evaluates the effect of "this compound" on the viability and proliferation of cancer cells.[2]
Materials:
-
Adherent cancer cell line
-
Cell culture medium and supplements
-
"this compound"
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach for 24 hours.[2]
-
Treat the cells with a serial dilution of "this compound" for a prolonged period (e.g., 24-72 hours).[2]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.[2]
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value.[2]
Visualizations
Caption: FAK Signaling Pathway and Point of Inhibition.
Caption: In Vitro Assay Workflow for this compound.
References
- 1. Focal Adhesion Kinase: From In Vitro Studies to Functional Analyses In Vivo | Bentham Science [eurekaselect.com]
- 2. benchchem.com [benchchem.com]
- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
Optimizing FAK Inhibitor 5 (GSK2256098) Concentration for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on determining the optimal in vitro concentration of FAK Inhibitor 5, also known as GSK2256098. Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a critical mediator of cell signaling pathways involved in cell survival, proliferation, migration, and angiogenesis.[1] Its overexpression and hyperactivation are common in many solid tumors, making it a promising therapeutic target.[2][3]
GSK2256098 is a potent and selective, ATP-competitive reversible inhibitor of FAK.[4][5] It functions by targeting the autophosphorylation site of FAK at tyrosine 397 (Y397), a crucial step for its activation and the subsequent initiation of downstream signaling cascades.[2][4][6] Inhibition of FAK phosphorylation at Y397 can lead to decreased activity of downstream pathways such as PI3K/Akt and ERK, ultimately impacting cancer cell growth, motility, and survival.[2][4]
Data Presentation: Efficacy of this compound (GSK2256098) In Vitro
The effective concentration of GSK2256098 can vary depending on the cell line and the specific biological endpoint being measured. A dose-response experiment is recommended to determine the optimal concentration for your specific experimental setup, with a common starting range being from the low nanomolar to the low micromolar range.[1]
| Cell Line | Cancer Type | Assay | Key Findings | Concentration Range | Reference |
| OVCAR8 | Ovary | FAK Phosphorylation (Y397) | IC50: 15 nM | - | [4][6] |
| U87MG | Glioblastoma | FAK Phosphorylation (Y397) | IC50: 8.5 nM | - | [4][6] |
| A549 | Lung | FAK Phosphorylation (Y397) | IC50: 12 nM | - | [4][6] |
| Pancreatic Ductal Adenocarcinoma (PDAC) cell lines (e.g., L3.6P1) | Pancreatic | Cell Viability, Clonogenic Growth, Motility | Dose-dependent decrease in viability, growth, and motility. | 0.1–10 µM | [2][4][6] |
| Glioblastoma cell lines | Glioblastoma | Growth Inhibition | High sensitivity to GSK2256098. | Not specified | [5][7] |
Mandatory Visualizations
FAK Signaling Pathway
Caption: FAK signaling pathway and the inhibitory action of GSK2256098.
Experimental Workflow for Optimal Concentration Determination
Caption: Workflow for determining the optimal FAK inhibitor concentration.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (GSK2256098)
-
DMSO (vehicle control)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Inhibitor Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the inhibitor in serum-free or complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared inhibitor dilutions or vehicle control to the respective wells. Each concentration should be tested in triplicate.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on collective cell migration.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free or low-serum cell culture medium
-
This compound (GSK2256098)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip or a wound healing insert
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the Wound: Once a confluent monolayer is formed, gently create a "scratch" or a cell-free gap in the center of the well using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with serum-free medium to remove any dislodged cells and debris.
-
Treatment: Replace the medium with fresh serum-free or low-serum medium containing various concentrations of this compound or a vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using an inverted microscope.
-
Data Analysis: Measure the width or area of the scratch at each time point for each condition. Calculate the percentage of wound closure or the rate of cell migration.
Transwell Invasion Assay
This assay evaluates the ability of cells to invade through an extracellular matrix (ECM) barrier, a key process in metastasis.
Materials:
-
Cancer cell line of interest
-
Serum-free and complete cell culture medium
-
This compound (GSK2256098)
-
Transwell inserts (typically with 8 µm pores) for 24-well plates
-
Matrigel or other ECM protein
-
Chemoattractant (e.g., medium with 10% fetal bovine serum)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., 0.5% crystal violet)
-
Inverted microscope
Procedure:
-
Matrigel Coating (for Invasion Assay):
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free medium.
-
Coat the top of the Transwell insert membrane with the diluted Matrigel solution and incubate at 37°C for at least 2-4 hours to allow for gelling.
-
-
Cell Preparation: Culture cells to sub-confluency and then serum-starve them for 12-24 hours.
-
Assay Setup:
-
Add a chemoattractant (e.g., complete medium) to the lower chamber of the 24-well plate.
-
Resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for cell invasion (e.g., 24-48 hours).
-
Removal of Non-Invaded Cells: After incubation, carefully remove the non-invaded cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with a fixation solution, and then stain them with a staining solution.
-
Imaging and Quantification: Air-dry the inserts, and then visualize and count the stained, invaded cells in several random fields using an inverted microscope.
Western Blotting for FAK Phosphorylation
This protocol is used to detect the phosphorylation status of FAK at Y397, providing a direct measure of the inhibitor's target engagement.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (GSK2256098)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-FAK (Y397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a short duration (e.g., 30 minutes to 6 hours).
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-phospho-FAK (Y397) antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FAK.
By following these protocols and utilizing the provided data, researchers can effectively determine the optimal concentration of this compound (GSK2256098) for their specific in vitro studies, ensuring robust and reproducible results in the investigation of FAK-targeted cancer therapies.
References
- 1. clyte.tech [clyte.tech]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchhub.com [researchhub.com]
- 6. broadpharm.com [broadpharm.com]
- 7. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for Detecting p-FAK Inhibition by FAK Inhibitor 5 via Western Blot
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways that govern cell survival, proliferation, migration, and adhesion.[1] A critical event in the activation of FAK is its autophosphorylation at tyrosine 397 (Y397).[1][2] This phosphorylation event creates a binding site for the SH2 domain of Src family kinases, initiating a signaling cascade that includes the PI3K/AKT and MAPK pathways.[1] Due to its role in promoting tumorigenesis and metastasis, FAK is a significant target for cancer therapy.[1]
FAK Inhibitor 5 is a small molecule designed to target the kinase activity of FAK, preventing its autophosphorylation and subsequent downstream signaling. This document provides a comprehensive protocol for treating cells with this compound and detecting the phosphorylation status of FAK at Y397 using Western blot analysis.
Signaling Pathway of FAK Activation and Inhibition
The following diagram illustrates the canonical FAK signaling pathway, highlighting the autophosphorylation at Y397 and the point of inhibition by FAK inhibitors.
Caption: FAK signaling pathway and point of inhibition.
Experimental Protocols
This section details the methodology for assessing the effect of this compound on FAK phosphorylation.
Cell Culture and Treatment
-
Cell Seeding: Plate adherent cells in appropriate culture dishes (e.g., 6-well plates) and grow to 70-80% confluency in complete growth medium.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Aspirate the growth medium from the cells. Add the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).[1] Incubate the cells for the desired treatment duration (e.g., 24 hours).[3]
Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[4]
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors (e.g., 1 mM sodium orthovanadate, 10 mM sodium fluoride, and a protease inhibitor cocktail).[4][5] Use approximately 100-200 µL of lysis buffer for a well in a 6-well plate.[1]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[4]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[4]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.[4]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.[4]
Western Blotting
-
Sample Preparation: Mix 20-40 µg of total protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[1][4]
-
SDS-PAGE: Load the denatured protein samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[6]
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[4][7] Note: BSA is recommended over non-fat dry milk for phospho-protein detection to avoid high background.[4]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-FAK (Tyr397) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[6][7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[4]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.[4]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[4]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[6]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total FAK and a loading control such as β-actin or GAPDH.[1]
Data Presentation
Quantitative analysis of the Western blot bands should be performed using densitometry software. The intensity of the p-FAK (Y397) band should be normalized to the intensity of the total FAK band, and subsequently to the loading control. The data can be summarized in a table for clear comparison.
Table 1: Hypothetical Densitometry Analysis of p-FAK (Y397) Levels Following Treatment with this compound
| Treatment Group | p-FAK (Y397) Intensity (Arbitrary Units) | Total FAK Intensity (Arbitrary Units) | Loading Control (β-actin) Intensity (Arbitrary Units) | Normalized p-FAK/Total FAK Ratio |
| Vehicle Control (DMSO) | 1.00 | 1.02 | 0.98 | 1.00 |
| This compound (0.1 µM) | 0.75 | 1.01 | 0.99 | 0.75 |
| This compound (1 µM) | 0.42 | 0.99 | 1.01 | 0.43 |
| This compound (10 µM) | 0.15 | 1.03 | 0.97 | 0.15 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions and cell line used.
Experimental Workflow
The following diagram outlines the complete experimental workflow from cell treatment to data analysis.
Caption: Experimental workflow for p-FAK Y397 detection.
References
- 1. benchchem.com [benchchem.com]
- 2. Phospho-FAK (Tyr397) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Phosphorylation of Focal Adhesion Kinase (FAK) on Ser732 Is Induced by Rho-dependent Kinase and Is Essential for Proline-rich Tyrosine Kinase-2–mediated Phosphorylation of FAK on Tyr407 in Response to Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols for F-5, a FAK Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing F-5, a potent Focal Adhesion Kinase (FAK) signaling inhibitor, in kinase activity assays. This document outlines the necessary protocols for both in vitro biochemical assays and cell-based assays to characterize the inhibitory effects of F-5 and similar compounds.
Introduction to FAK and F-5
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways initiated by integrins and growth factor receptors.[1] FAK is a key regulator of various cellular processes, including adhesion, migration, proliferation, and survival.[1] Overexpression and hyperactivity of FAK are commonly observed in a multitude of human cancers, correlating with increased malignancy and metastatic potential.[1][2] This makes FAK a compelling therapeutic target for cancer treatment.
F-5 (also known as Compound 8l) is a novel small molecule inhibitor that targets the FAK signaling pathway.[3] It has demonstrated anti-proliferative activity against a range of cancer cell lines and has been shown to induce apoptosis and autophagy.[3] F-5 effectively reduces the phosphorylation of FAK at its autophosphorylation site (Tyrosine 397), thereby inhibiting its kinase activity and downstream signaling events.[3]
FAK Signaling Pathway
Integrin engagement with the extracellular matrix (ECM) triggers the recruitment of FAK to focal adhesions and induces its autophosphorylation at Tyr397. This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent formation of the FAK/Src complex leads to the phosphorylation of other tyrosine residues on FAK and other focal adhesion proteins, such as p130Cas and paxillin. This cascade of phosphorylation events activates downstream signaling pathways, including the PI3K/Akt and Ras/ERK pathways, which are critical for cell survival, proliferation, and migration. F-5 and other FAK inhibitors act by preventing the initial autophosphorylation of FAK, thereby blocking the entire downstream signaling cascade.
Quantitative Data Summary
The inhibitory activity of FAK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays. Below is a summary of the reported inhibitory activities of F-5 and other common FAK inhibitors.
| Inhibitor | Assay Type | Target/Cell Line | IC50 / GI50 | Reference |
| F-5 (Compound 8l) | Cellular Anti-Proliferation | K562 | 6.3 µM | [3] |
| Cellular Anti-Proliferation | CEM | 7.9 µM | [3] | |
| Cellular Anti-Proliferation | G361 | 6.3 µM | [3] | |
| Cellular Anti-Proliferation | MCF-7 | 5.5 µM | [3] | |
| Cellular Anti-Proliferation | HCT-116 | 5.3 µM | [3] | |
| VS-4718 (PND-1186) | In Vitro Kinase Assay | Purified FAK | 1.5 nM | [4][5] |
| Cellular Phosphorylation | - | ~100 nM | [4] | |
| PF-573228 | In Vitro Kinase Assay | Purified FAK | 4 nM | [6] |
| Defactinib (VS-6063) | In Vitro Kinase Assay | Purified FAK | - | - |
| GSK2256098 | In Vitro Kinase Assay | Purified FAK | - | - |
Experimental Protocols
In Vitro FAK Kinase Activity Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to measure the in vitro kinase activity of purified FAK and the inhibitory potential of compounds like F-5. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant FAK enzyme
-
FAK substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
FAK Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[2]
-
F-5 inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of F-5 in the appropriate solvent (e.g., DMSO). Prepare the kinase reaction buffer, FAK enzyme solution, and substrate/ATP mixture.
-
Kinase Reaction:
-
To the wells of a white microplate, add the F-5 solution or vehicle control (e.g., DMSO).
-
Add the FAK enzyme solution.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the reaction at room temperature for 60 minutes.[2]
-
-
ATP Depletion:
-
ADP Detection:
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the FAK kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each F-5 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cellular FAK Autophosphorylation Assay (Western Blot)
This protocol describes a method to assess the ability of F-5 to inhibit FAK autophosphorylation at Tyr397 in a cellular context.
Materials:
-
Cancer cell line with detectable FAK expression (e.g., HCT-116)[3]
-
Cell culture medium and supplements
-
F-5 inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)[9]
-
Primary antibodies: anti-phospho-FAK (Tyr397), anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of F-5 or vehicle control for the desired time period (e.g., 1-24 hours).[3]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[10]
-
Collect the cell lysates and determine the protein concentration using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.[9]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9][11]
-
Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C.[9]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total FAK as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-FAK and total FAK.
-
Normalize the phospho-FAK signal to the total FAK signal for each treatment condition.
-
Determine the dose-dependent inhibition of FAK autophosphorylation by F-5.
-
Conclusion
The protocols and data presented in these application notes provide a framework for the characterization of F-5 and other FAK inhibitors. By employing both in vitro and cellular assays, researchers can effectively determine the potency and mechanism of action of these compounds, facilitating their development as potential cancer therapeutics.
References
- 1. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ulab360.com [ulab360.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. ptglab.com [ptglab.com]
Application Notes and Protocols for FAK Inhibitor in Cell Migration Scratch Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for utilizing a Focal Adhesion Kinase (FAK) inhibitor in a cell migration scratch assay. It includes a comprehensive methodology, data presentation guidelines, and visual representations of the experimental workflow and the underlying signaling pathway. For the purpose of this protocol, we will refer to the well-characterized FAK inhibitor, PF-573228, as a representative example.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in integrating signals from the extracellular matrix (ECM) to the cell's interior, thereby regulating key cellular processes such as adhesion, proliferation, survival, and migration.[1][2] Elevated expression and activity of FAK are often correlated with the invasive and metastatic potential of various cancers.[3][4] FAK inhibitors are a class of small molecules that can block the kinase activity of FAK, thereby impeding downstream signaling pathways essential for cell motility.[2] The scratch assay, or wound healing assay, is a widely used in vitro method to study collective cell migration. This application note details the use of a FAK inhibitor to quantitatively assess its impact on cancer cell migration.
FAK Signaling Pathway in Cell Migration
Upon integrin-mediated cell adhesion to the ECM, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyrosine 397 (Y397).[5][6] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The resulting FAK-Src complex then phosphorylates a number of downstream targets, including p130Cas and paxillin.[7] This signaling cascade ultimately leads to the activation of Rho family GTPases, which are master regulators of the actin cytoskeleton. The dynamic reorganization of the actin cytoskeleton is essential for the formation of lamellipodia and filopodia, driving cell movement and migration.[7] FAK inhibitors competitively bind to the ATP-binding pocket of the FAK kinase domain, preventing its autophosphorylation and the subsequent downstream signaling events that promote cell migration.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FAK Inhibitor Y15 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as adhesion, proliferation, migration, and survival.[1][2] Its overexpression and activation are implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[1][2] This document provides detailed application notes and protocols for the in vivo use of FAK inhibitor Y15 (also known as 1,2,4,5-benzenetetramine tetrahydrochloride) in mouse models, based on preclinical studies.[2][3] Y15 is a specific inhibitor of FAK that targets its autophosphorylation at Tyr397, thereby impeding downstream signaling pathways involved in tumor growth and metastasis.[1][2]
Mechanism of Action
FAK activation is initiated by integrin clustering upon binding to the extracellular matrix (ECM) or by signals from growth factor receptors. This leads to the autophosphorylation of FAK at the Tyr397 residue, creating a high-affinity binding site for the SH2 domain of Src family kinases. The recruitment of Src leads to the phosphorylation of other tyrosine residues on FAK, creating a signaling hub that activates multiple downstream pathways, including the PI3K-Akt and MAPK/ERK pathways, which promote cell survival, proliferation, and migration. FAK inhibitors, such as Y15, block the initial autophosphorylation step at Tyr397, thereby inhibiting the entire downstream signaling cascade.
Caption: FAK signaling pathway and the inhibitory action of Y15.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of FAK Inhibitors in Mice
| FAK Inhibitor | Dose & Route | Tmax (min) | Half-life (t1/2) | Oral Bioavailability (%) | Reference |
| Y15 | 30 mg/kg (IP) | 4.8 | N/A | N/A | [3] |
| BSJ-04-146 | 2 mg/kg (IV) | N/A | 27 min (in microsomes) | N/A | [4] |
| BSJ-04-146 | 10 mg/kg (IP) | N/A | N/A | N/A | [4] |
| Compound 27 | 10 mg/kg (Oral) | N/A | 5.29 h (IV) | 18.3 | [5] |
| PND-1186 | 30 mg/kg (IP) | ~15 | ~2 hours | N/A | [6] |
| PND-1186 | 100 mg/kg (IP) | ~30 | ~4 hours | N/A | [6] |
| BI 853520 | 50 mg/kg (Oral) | N/A | Long | High | [7][8] |
N/A: Not Available in the provided search results.
Table 2: In Vivo Dosing and Efficacy of FAK Inhibitor Y15 in Mouse Models
| Cancer Model | Mouse Strain | Treatment Regimen | Efficacy | Reference |
| Colon Cancer Xenograft | N/A | N/A | Tumor growth inhibition | [1] |
| Pancreatic Cancer Xenograft | Nude Mice | Y15 alone or with gemcitabine | Significant tumor regression; synergistic effect with gemcitabine | [2] |
| Neuroblastoma Metastasis Model | Nude Mice | Y15 or TAE226 | Significant decrease in tumor burden | [9] |
Experimental Protocols
Protocol 1: In Vivo Dosing of FAK Inhibitor Y15 in a Pancreatic Cancer Xenograft Mouse Model
This protocol is based on studies demonstrating the efficacy of Y15 in inhibiting pancreatic tumor growth.[2]
1. Materials:
- FAK Inhibitor Y15 (1,2,4,5-benzenetetramine tetrahydrochloride)
- Vehicle (e.g., sterile PBS or as recommended by the manufacturer)
- Human pancreatic cancer cells (e.g., Panc-1)
- Nude mice (e.g., athymic NCr-nu/nu)
- Matrigel
- Calipers
- Syringes and needles for injection
2. Procedure:
- Tumor Cell Implantation:
- Culture human pancreatic cancer cells to ~80% confluency.
- Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10^7 cells/mL.
- Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
- Tumor Growth Monitoring:
- Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).
- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
- Treatment Administration:
- Randomize mice into treatment and control groups.
- Prepare Y15 solution in the appropriate vehicle. A preclinical study used intraperitoneal (IP) administration at a dose of 30 mg/kg.[3]
- Administer the Y15 solution or vehicle control to the respective groups via IP injection daily or as determined by preliminary toxicology studies. A 28-day study at 30 mg/kg IP showed no significant toxicity.[3]
- Efficacy Assessment:
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study, euthanize the mice and excise the tumors.
- Weigh the tumors and process for further analysis (e.g., Western blot for p-FAK, immunohistochemistry).
Protocol 2: Pharmacokinetic Analysis of FAK Inhibitor Y15 in Mice
This protocol is designed to determine the pharmacokinetic profile of Y15 in mice.[3]
1. Materials:
- FAK Inhibitor Y15
- Dosing vehicle
- Swiss albino mice (or other appropriate strain)
- Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
- LC-MS/MS system for bioanalysis
2. Procedure:
- Drug Administration:
- Administer a single dose of Y15 to mice via the desired route (e.g., 30 mg/kg IP or 100 mg/kg oral).[3]
- Blood Sampling:
- Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). A study showed Y15 reached maximum plasma concentration in 4.8 minutes after IP administration.[3]
- Process blood samples to separate plasma and store at -80°C until analysis.
- Sample Analysis:
- Extract Y15 from plasma samples.
- Quantify the concentration of Y15 in each sample using a validated LC-MS/MS method.
- Data Analysis:
- Plot plasma concentration versus time.
- Calculate key pharmacokinetic parameters such as Tmax, Cmax, AUC, and half-life using appropriate software.
Experimental Workflow Visualization
Caption: Workflow for an in vivo efficacy study of FAK inhibitor Y15.
References
- 1. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo toxicity, metabolism and pharmacokinetic properties of FAK inhibitor 14 or Y15 (1, 2, 4, 5-benzenetetramine tetrahydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of the highly selective focal adhesion kinase inhibitor BI 853520 in adenocarcinoma xenograft models is linked to a mesenchymal tumor phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FAK Inhibition Decreases Neuroblastoma Cell Invasion, Migration and Metastasis - OAK Open Access Archive [oak.novartis.com]
Application Notes and Protocols for FAK Inhibitor 5 in Chemoresistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Focal Adhesion Kinase (FAK) inhibitors to study and overcome chemoresistance in cancer research. While the specific compound "FAK inhibitor 5" (CAS: 1426683-30-8) has been identified as a novel allosteric FAK inhibitor, publicly available data on its application in chemoresistance is limited.[1] Therefore, this document will use Defactinib (VS-6063), a well-characterized and clinically evaluated FAK inhibitor, as a primary example to illustrate the principles and protocols. The methodologies described herein are broadly applicable to other FAK inhibitors, including this compound.
Introduction to FAK and Chemoresistance
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in a variety of solid tumors and plays a critical role in cell adhesion, migration, proliferation, and survival.[2][3] FAK activation is a key mechanism by which cancer cells develop resistance to conventional chemotherapies.[2][4][5] Inhibition of FAK has emerged as a promising strategy to sensitize cancer cells to chemotherapy and overcome drug resistance.[2][4] FAK inhibitors can disrupt the signaling pathways that promote cell survival and DNA repair, leading to increased apoptosis when used in combination with cytotoxic agents.[6][7]
This compound and Other FAK Inhibitors
This compound is an allosteric inhibitor with IC50 values in the low micromolar range for FAK.[1] Other notable FAK inhibitors that have been extensively studied in the context of chemoresistance include:
-
Defactinib (VS-6063): An ATP-competitive inhibitor of FAK and the closely related kinase PYK2.[8] It has been evaluated in clinical trials and has shown promise in overcoming chemoresistance in various cancer types.[8][9]
-
IN10018 (BI 853520): A highly potent and selective ATP-competitive FAK inhibitor.[4]
-
GSK2256098: An orally available FAK inhibitor.
-
Y15: A small molecule that inhibits FAK autophosphorylation at Tyr397.[2][9]
Data Presentation
The following tables summarize quantitative data for representative FAK inhibitors in chemoresistance studies.
Table 1: IC50 Values of FAK Inhibitors
| FAK Inhibitor | Target | IC50 | Cell Line(s) | Reference |
| This compound | Allosteric FAK | 1.0 - 3.0 µM | Not specified | [1] |
| Defactinib (VS-6063) | FAK, PYK2 | <0.6 nM | NSCLC | [8] |
| Conteltinib (CT-707) | ALK, FAK, PYK2 | ~1.6 nM (for FAK) | NSCLC | [8] |
| Y15 | FAK autophosphorylation | 1 µM (for inhibiting FAK phosphorylation) | Not specified | [9] |
| PF-573,228 | FAK | 4 nM | Not specified | [10] |
| PF-562,271 | FAK/PYK2 | 1.5 nM | Not specified | [10] |
| TAE226 | FAK/IGF-1R | 5.5 nM | Not specified | [7] |
Table 2: Effect of Defactinib on Apoptosis in Combination with Chemotherapy (Representative Data)
| Cell Line | Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) | Reference |
| Ovarian Cancer (SKOV3) | Control (DMSO) | 95.2 | 2.5 | 2.3 | 4.8 | [11] |
| Defactinib (2.5 µM) | 80.1 | 12.3 | 7.6 | 19.9 | [11] | |
| Defactinib (5.0 µM) | 65.7 | 20.5 | 13.8 | 34.3 | [11] |
Signaling Pathways and Experimental Workflows
// Nodes Chemotherapy [label="Chemotherapy\n(e.g., Platinum agents)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Integrins [label="Integrins", fillcolor="#FBBC05", fontcolor="#202124"]; RTKs [label="Receptor Tyrosine\nKinases (RTKs)", fillcolor="#FBBC05", fontcolor="#202124"]; FAK [label="FAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FAKi [label="this compound\n(e.g., Defactinib)", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; p53 [label="p53", fillcolor="#F1F3F4", fontcolor="#202124"]; CellSurvival [label="Cell Survival\n& Proliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; DNARepair [label="DNA Repair", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Chemoresistance [label="Chemoresistance", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Chemotherapy -> FAK [label="activates"]; Integrins -> FAK; RTKs -> FAK; FAK -> PI3K; FAK -> ERK; FAK -> p53 [arrowhead=tee, label="inhibits"]; PI3K -> AKT; AKT -> CellSurvival; ERK -> CellSurvival; p53 -> Apoptosis; CellSurvival -> Chemoresistance; DNARepair -> Chemoresistance; FAKi -> FAK [arrowhead=tee, color="#34A853", style=dashed]; AKT -> DNARepair; Apoptosis -> Chemoresistance [arrowhead=tee]; } .enddot FAK Signaling in Chemoresistance
// Nodes Start [label="Start: Cancer Cell Culture", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Treatment:\n1. FAKi alone\n2. Chemo agent alone\n3. Combination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Viability [label="Cell Viability Assay\n(e.g., MTT, SRB)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis Assay\n(e.g., Flow Cytometry)", fillcolor="#F1F3F4", fontcolor="#202124"]; WesternBlot [label="Western Blot Analysis\n(p-FAK, Cleaved Caspase-3)", fillcolor="#F1F3F4", fontcolor="#202124"]; InVivo [label="In Vivo Xenograft Model\n(Optional)", fillcolor="#F1F3F4", fontcolor="#202124"]; DataAnalysis [label="Data Analysis & Interpretation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Treatment; Treatment -> Viability; Treatment -> Apoptosis; Treatment -> WesternBlot; Treatment -> InVivo; Viability -> DataAnalysis; Apoptosis -> DataAnalysis; WesternBlot -> DataAnalysis; InVivo -> DataAnalysis; } .enddot Experimental Workflow for Chemoresistance Studies
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of FAK inhibitors on chemoresistance. Defactinib is used as an example.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of a FAK inhibitor, alone and in combination with a chemotherapeutic agent, on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Defactinib (or other FAK inhibitor)
-
Chemotherapeutic agent (e.g., cisplatin, paclitaxel)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of Defactinib and the chemotherapeutic agent. Treat the cells with:
-
Defactinib alone
-
Chemotherapeutic agent alone
-
A combination of both
-
Vehicle control (DMSO)
-
-
Incubation: Incubate the treated plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values and assess for synergistic effects using software such as CompuSyn.
Protocol 2: Apoptosis Analysis by Flow Cytometry
This protocol quantifies the induction of apoptosis in cells treated with a FAK inhibitor using Annexin V and Propidium Iodide (PI) staining.[11]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing floating cells) and detach the adherent cells using trypsin. Combine all cells.
-
For suspension cells, collect the cells by centrifugation.
-
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently mix and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use unstained and single-stained controls for compensation.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Protocol 3: Western Blot Analysis
This protocol is for detecting changes in the phosphorylation of FAK and the expression of apoptosis-related proteins.
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FAK (Tyr397), anti-total FAK, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Densitometrically quantify the protein bands and normalize to a loading control like β-actin.
Conclusion
The use of FAK inhibitors, such as this compound and Defactinib, is a valuable approach for studying and potentially overcoming chemoresistance in cancer. The protocols and data presented here provide a framework for researchers to investigate the efficacy of FAK inhibition in their specific cancer models. By understanding the molecular mechanisms through which FAK inhibitors sensitize cells to chemotherapy, novel and more effective combination therapies can be developed for patients with drug-resistant tumors.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAK activity sustains intrinsic and acquired ovarian cancer resistance to platinum chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Inhibition of FAK, PYK2 and BCL-XL Synergistically Enhances Apoptosis in Ovarian Clear Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: FAK Inhibitor 5 in Combination with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is frequently overexpressed in a variety of human cancers and is implicated in tumor progression, metastasis, and the establishment of an immunosuppressive tumor microenvironment (TME).[1][2] FAK signaling promotes the exclusion of cytotoxic immune cells and the recruitment of immunosuppressive cell populations, thereby hindering the efficacy of immunotherapies such as immune checkpoint inhibitors.[3][4]
"FAK inhibitor 5," a representative small molecule inhibitor of FAK, has emerged as a promising agent for combination therapy. By targeting FAK, this inhibitor can remodel the TME to be more favorable for an anti-tumor immune response.[3] Preclinical studies have demonstrated that combining a FAK inhibitor with immunotherapy, such as anti-PD-1 antibodies, can lead to synergistic anti-tumor effects, including significant tumor growth inhibition and improved survival.[2][5]
These application notes provide a comprehensive overview of the use of a FAK inhibitor in combination with immunotherapy, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Mechanism of Action: FAK Inhibition and Immune Modulation
FAK plays a critical role in the TME by influencing both cancer cells and stromal cells.[3] Its inhibition can lead to a multi-faceted reprogramming of the immune landscape within the tumor.
Key effects of FAK inhibition on the tumor microenvironment:
-
Increased Cytotoxic T Cell Infiltration: FAK inhibition has been shown to increase the infiltration of CD8+ cytotoxic T lymphocytes into the tumor, a critical step for an effective anti-tumor immune response.[4][5]
-
Reduction of Immunosuppressive Cells: FAK inhibitors can decrease the populations of regulatory T cells (Tregs) and tumor-associated macrophages (TAMs), which are key mediators of immunosuppression in the TME.[4][6]
-
Modulation of Chemokine and Cytokine Signaling: FAK can regulate the expression of various chemokines and cytokines that either attract or repel immune cells.[4] For instance, inhibiting FAK can enhance the secretion of CXCL10, a chemokine that attracts T cells.[5]
-
Alleviation of Fibrosis: The dense fibrotic stroma of many tumors acts as a physical barrier to immune cell infiltration. FAK inhibition can reduce this fibrosis, thereby facilitating immune cell access to cancer cells.[7]
The combination of a FAK inhibitor with an immune checkpoint inhibitor, such as an anti-PD-1 antibody, creates a synergistic effect. The FAK inhibitor primes the TME for an immune attack by increasing the presence of effector T cells, while the anti-PD-1 antibody unleashes the activity of these T cells by blocking the inhibitory PD-1/PD-L1 pathway.[3]
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from representative preclinical studies investigating the combination of FAK inhibitors with immunotherapy. "this compound" is used here as a representative for potent and selective FAK inhibitors like defactinib (VS-6063) and VS-4718, which have been extensively studied in this context.
Table 1: In Vivo Tumor Growth Inhibition
| FAK Inhibitor | Immunotherapy | Cancer Model | Efficacy Endpoint | Control Group | FAKi Monotherapy | Immunotherapy Monotherapy | Combination Therapy | Citation(s) |
| VS-4718 | anti-PD-1 | Colorectal Cancer (MC38) | Median Overall Survival | 21 days | 28 days | 25 days | 42 days | [2][8] |
| VS-6063 | anti-PD-1 | Pancreatic Cancer (KPC xenograft) | Tumor Growth | - | Delayed Growth | - | Further Suppressed Growth | [5] |
| VS-4718 | anti-PD-1 | Hepatocellular Carcinoma (mouse model) | Liver Weight / Body Weight (%) | ~20% | ~15% | ~17% | ~10% | [9] |
| VS-4718 | Paclitaxel | Triple Negative Breast Cancer (PDX model RC37) | Tumor Volume Reduction (%) | 0% | 60.24% | - | - | [10] |
Table 2: Modulation of Tumor-Infiltrating Immune Cells
| FAK Inhibitor | Immunotherapy | Cancer Model | Immune Cell Population | Change with Combination Therapy | Citation(s) |
| VS-6063 | anti-PD-1 | Pancreatic Cancer (KPC xenograft) | CD8+ T cells | Significantly Increased Infiltration | [5] |
| VS-4718 | anti-PD-1 | Hepatocellular Carcinoma (mouse model) | CD8+ T cells | Increased Infiltration | [6] |
| VS-4718 | anti-PD-1 | Hepatocellular Carcinoma (mouse model) | Tregs | Decreased Infiltration | [6] |
| VS-4718 | anti-PD-1 | Hepatocellular Carcinoma (mouse model) | Macrophages | Decreased Infiltration | [6] |
Signaling Pathways and Experimental Workflows
To facilitate the design and execution of experiments, the following diagrams illustrate key signaling pathways and a general experimental workflow for evaluating a FAK inhibitor in combination with immunotherapy.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of a FAK inhibitor in combination with immunotherapy.
Protocol 1: In Vivo Murine Tumor Model
This protocol outlines a typical in vivo study to assess the anti-tumor efficacy of the combination therapy.
1. Cell Culture and Tumor Implantation:
- Culture a suitable murine cancer cell line (e.g., MC38 colorectal carcinoma, KPC pancreatic cancer cells) in appropriate media.
- Harvest cells and resuspend in sterile PBS or Matrigel at a concentration of 1 x 10^6 cells/100 µL.
- Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunocompetent mice (e.g., C57BL/6).
2. Tumor Growth and Treatment:
- Monitor tumor growth by caliper measurements 2-3 times per week. Calculate tumor volume using the formula: Volume = 0.5 x (length x width^2).
- When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 mice per group):
- Group 1: Vehicle control
- Group 2: this compound (e.g., 50 mg/kg, oral gavage, twice daily)
- Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly)
- Group 4: this compound + Anti-PD-1 antibody
- Administer treatments for a predefined period (e.g., 2-3 weeks).
3. Endpoint Analysis:
- Continue to monitor tumor volume and body weight.
- At the end of the study, euthanize mice and excise tumors for further analysis.
- For survival studies, monitor mice until a predetermined endpoint (e.g., tumor volume > 1500 mm³ or signs of morbidity).
Protocol 2: Western Blot Analysis of FAK Phosphorylation
This protocol is for detecting the inhibition of FAK activity in tumor tissue.
1. Protein Extraction:
- Homogenize a portion of the excised tumor tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Western Blotting:
- Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
- Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated FAK (p-FAK Y397).
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Strip the membrane and re-probe with an antibody for total FAK and a loading control (e.g., β-actin or GAPDH) for normalization.
Protocol 3: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
This protocol is for characterizing the immune cell populations within the tumor.
1. Single-Cell Suspension Preparation:
- Mince the excised tumor tissue and digest with an enzymatic solution (e.g., collagenase D and DNase I) to obtain a single-cell suspension.
- Filter the cell suspension through a 70 µm cell strainer to remove debris.
- Lyse red blood cells using an ACK lysis buffer.
2. Antibody Staining:
- Stain the cells with a viability dye to exclude dead cells from the analysis.
- Block Fc receptors to prevent non-specific antibody binding.
- Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers for various immune cell populations (e.g., CD45, CD3, CD4, CD8, FoxP3 for Tregs, F4/80 for macrophages).
- For intracellular staining (e.g., for cytokines like IFN-γ), fix and permeabilize the cells after surface staining, followed by incubation with the intracellular antibody.
3. Data Acquisition and Analysis:
- Acquire the stained cells on a flow cytometer.
- Analyze the data using appropriate software to quantify the percentages and absolute numbers of different immune cell subsets within the tumor.
Protocol 4: Cytokine and Chemokine Analysis
This protocol is for measuring the levels of cytokines and chemokines in the TME.
1. Sample Preparation:
- Prepare tumor lysates as described for Western Blotting, ensuring the lysis buffer is compatible with the chosen immunoassay.
2. Immunoassay:
- Use an ELISA or a multiplex bead-based immunoassay (e.g., Luminex) to quantify the concentrations of specific cytokines and chemokines (e.g., IFN-γ, TNF-α, CXCL10) in the tumor lysates.
- Follow the manufacturer's instructions for the chosen assay kit.
3. Data Analysis:
- Normalize the cytokine concentrations to the total protein concentration of the lysate.
- Compare the levels of cytokines and chemokines between the different treatment groups.
Conclusion
The combination of a FAK inhibitor with immunotherapy represents a promising strategy to overcome resistance to immune checkpoint blockade in solid tumors. The ability of FAK inhibitors to remodel the immunosuppressive tumor microenvironment and enhance the infiltration and function of cytotoxic T cells provides a strong rationale for this combination approach. The protocols and data presented in these application notes are intended to guide researchers in the design and execution of preclinical studies to further evaluate and optimize this therapeutic strategy.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. FAK/PYK2 inhibitors defactinib and VS-4718 enhance immune checkpoint inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Inhibition of FAK promotes pancreatic cancer immunotherapy by mediating CXCL10 secretion to enhance CD8+ T cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A FAK Inhibitor Boosts Anti-PD1 Immunotherapy in a Hepatocellular Carcinoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Focal Adhesion Kinase Renders Pancreatic Cancers Responsive to Checkpoint Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A FAK Inhibitor Boosts Anti-PD1 Immunotherapy in a Hepatocellular Carcinoma Mouse Model [frontiersin.org]
- 10. FAK inhibition alone or in combination with adjuvant therapies reduces cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: FAK Inhibitor Resources
A Note on Naming Conventions: The term "FAK inhibitor 5" is not a universally recognized designation for a specific Focal Adhesion Kinase (FAK) inhibitor. Scientific literature typically refers to these compounds by specific alphanumeric codes (e.g., PF-573,228) or brand names (e.g., Defactinib). This guide provides information on commonly used FAK inhibitors and general strategies applicable to mitigating off-target effects for any FAK-targeting compound.
Frequently Asked Questions (FAQs)
Q1: What is Focal Adhesion Kinase (FAK) and why is it a target in research and drug development?
A1: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways that control cell survival, proliferation, migration, and adhesion.[1][2] FAK is a key component in signaling from integrins and growth factor receptors to the cell's interior.[3][4] Due to its overexpression and hyperactivity in various solid tumors, which often correlates with metastasis and poor prognosis, FAK has become a significant target for the development of anticancer therapies.[4]
Q2: What are the common off-target effects of FAK inhibitors?
A2: The off-target effects of FAK inhibitors stem from the structural similarities in the ATP-binding sites of many protein kinases.[5] Common off-targets include:
-
Proline-rich tyrosine kinase 2 (Pyk2): A kinase closely related to FAK. Some inhibitors, like Defactinib (VS-6063), are designed as dual FAK/Pyk2 inhibitors.[6][7]
-
Other Tyrosine Kinases: Depending on the inhibitor's chemical structure, off-targets can include Insulin-like Growth Factor-1 Receptor (IGF-1R), Anaplastic Lymphoma Kinase (ALK), and members of the Src family kinases.[7][8] For example, TAE226 is a known dual inhibitor of FAK and IGF-1R.[8]
-
Cyclin-Dependent Kinases (CDKs): Some FAK inhibitors have shown activity against CDKs, which could lead to effects on the cell cycle.[7]
Studies using FAK-deficient mouse models have shown that some effects of FAK inhibitors on platelet aggregation are due to off-target effects rather than direct FAK inhibition.[5]
Q3: How can I mitigate the off-target effects of my FAK inhibitor?
A3: Mitigating off-target effects is crucial for accurately interpreting experimental results. Key strategies include:
-
Use the Lowest Effective Concentration: Perform a dose-response experiment to determine the lowest concentration of the inhibitor that achieves the desired on-target effect (e.g., inhibition of FAK phosphorylation) without engaging off-targets.[9]
-
Use Structurally Different Inhibitors: Confirm your phenotype using multiple FAK inhibitors with different chemical scaffolds. If the biological effect is consistent, it is more likely to be an on-target effect.[9]
-
Genetic Knockdown/Knockout: Use RNAi (siRNA, shRNA) or CRISPR/Cas9 to specifically reduce or eliminate FAK protein expression. This provides a kinase-independent validation of the inhibitor's effects.
-
Rescue Experiments: In your experimental system, introduce a mutant form of FAK that is resistant to the inhibitor. If the observed phenotype is rescued, it confirms an on-target effect.[9]
-
Kinome Profiling: Screen your inhibitor against a large panel of kinases to understand its selectivity profile and identify potential off-targets.[9][10]
Troubleshooting Guides
Issue 1: The observed cellular phenotype (e.g., reduced cell migration) is not consistent with FAK inhibition.
-
Possible Cause: Off-target effects may be dominating the cellular response.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Perform a Western blot to verify that the inhibitor is reducing the phosphorylation of FAK at its autophosphorylation site (Tyrosine 397).[11]
-
Perform a Dose-Response Analysis: Titrate the inhibitor concentration to find the optimal balance between on-target FAK inhibition and off-target effects.
-
Validate with a Second Inhibitor: Use a structurally distinct FAK inhibitor to see if the same phenotype is observed.
-
Use a Genetic Approach: Employ siRNA or CRISPR to specifically deplete FAK and determine if this recapitulates the inhibitor's effect.
-
Issue 2: The FAK inhibitor induces high levels of cytotoxicity at concentrations required for FAK inhibition.
-
Possible Cause: The cytotoxicity may be due to inhibition of off-target kinases essential for cell survival.
-
Troubleshooting Steps:
-
Consult Kinase Selectivity Data: Review published kinome screening data for your specific inhibitor to identify potential off-target kinases known to be involved in cell survival pathways.
-
Lower the Inhibitor Concentration: Determine if a lower concentration can still inhibit FAK signaling without causing widespread cell death.
-
Time-Course Experiment: Assess whether a shorter treatment duration is sufficient to observe the desired on-target effects while minimizing toxicity.
-
Quantitative Data Summary
The potency and selectivity of common FAK inhibitors vary. The following table summarizes their inhibitory activities against FAK and the closely related kinase, Pyk2.
| Inhibitor | FAK IC50/Ki | Pyk2 IC50 | Selectivity (FAK vs. Pyk2) | Other Notable Off-Targets (<100-fold selectivity) |
| PF-573,228 | 4 nM (IC50)[12] | ~200-1000 nM (IC50) | ~50 to 250-fold[12] | CDK1/7, GSK-3β[12] |
| Defactinib (VS-6063) | 0.6 nM (IC50)[6] | <0.6 nM (IC50)[6] | Dual FAK/Pyk2 inhibitor[6] | 9 other kinases with IC50 < 1 µM |
| PF-562,271 | 1.5 nM (IC50)[7] | ~15 nM (IC50)[6] | ~10-fold[6] | Some CDKs[7] |
| TAE226 | 5.5 nM (IC50)[7] | Modestly potent | ~10 to 100-fold less potent against InsR, IGF-1R, ALK, c-Met[7] | IGF-1R, InsR, ALK, c-Met[7] |
| GSK2256098 | 0.4 nM (Ki)[7] | - | Selective for FAK[6] | - |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitor constant. Lower values indicate higher potency.
Key Experimental Protocols
Kinase Selectivity Profiling
This protocol provides a general framework for assessing the selectivity of a FAK inhibitor against a panel of kinases.
Objective: To identify the on-target and off-target kinases of a FAK inhibitor.
Methodology:
-
Assay Format: A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate ([γ-³³P]ATP) onto a specific substrate for each kinase.[13]
-
Reagents:
-
Purified recombinant kinases (a broad panel is recommended).
-
Specific peptide or protein substrates for each kinase.
-
FAK inhibitor stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer.
-
[γ-³³P]ATP and non-radiolabeled ATP.
-
96- or 384-well plates.
-
Phosphocellulose filter plates and scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the FAK inhibitor.
-
In a multi-well plate, add the kinase reaction buffer, the specific kinase, and the diluted inhibitor or vehicle control (DMSO).
-
Allow a brief pre-incubation period for the inhibitor to bind to the kinase.[13]
-
Initiate the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP. The concentration of ATP should be close to the Km for each kinase for accurate IC50 determination.[14]
-
After a set incubation time, stop the reaction.
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the radiolabeled substrate.
-
Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value.
-
Western Blot for FAK Phosphorylation
Objective: To confirm the on-target activity of a FAK inhibitor by measuring the reduction in FAK autophosphorylation at Tyrosine 397 (Y397).
Methodology:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the FAK inhibitor or vehicle control for a predetermined duration (e.g., 1-6 hours).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[15]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[15]
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST is often recommended for phospho-antibodies).[16]
-
Incubate the membrane with a primary antibody specific for phosphorylated FAK (p-FAK Y397).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Normalization:
-
Strip the membrane and re-probe with an antibody for total FAK to ensure that changes in the phospho-signal are not due to changes in the total amount of FAK protein.[11]
-
Cell Migration (Wound Healing) Assay
Objective: To assess the functional effect of FAK inhibition on cell migration.
Methodology:
-
Cell Seeding: Plate cells in a multi-well plate and grow them to form a confluent monolayer.
-
Creating the "Wound":
-
Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.[17]
-
Alternatively, use a culture insert (e.g., from Ibidi or Millipore) to create a more uniform cell-free gap.
-
-
Treatment:
-
Wash the wells with PBS to remove detached cells and debris.[17]
-
Add fresh culture medium containing the FAK inhibitor at the desired concentration or a vehicle control.
-
-
Image Acquisition:
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope with a camera.
-
-
Data Analysis:
-
Measure the width or area of the cell-free gap at each time point for all conditions.
-
Calculate the percentage of wound closure over time to quantify the rate of cell migration.
-
Visualizations
Caption: FAK signaling pathway and the point of inhibition.
Caption: General workflow for validating FAK inhibitor effects.
Caption: Troubleshooting logic for FAK inhibitor experiments.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. TAE226, a dual inhibitor of focal adhesion kinase and insulin-like growth factor-I receptor, is effective for Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
Troubleshooting FAK inhibitor 5 insolubility in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with FAK Inhibitor 5, with a particular focus on resolving insolubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my cell culture medium. What should I do?
A1: Direct dissolution of this compound in aqueous-based cell culture media is often challenging due to its low solubility.[1] The recommended approach is to first prepare a high-concentration stock solution in an organic solvent, such as Dimethyl Sulfoxide (DMSO), and then dilute this stock solution into your culture medium to the desired final concentration.[1] Always consult the manufacturer's datasheet for specific solubility information.[1]
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: DMSO is the most commonly used solvent for creating high-concentration stock solutions of small molecule kinase inhibitors, including FAK inhibitors.[1] It is crucial to use a minimal amount of organic solvent to create the stock solution to avoid solvent-induced cellular stress or toxicity in your experiments.[1]
Q3: I've prepared a DMSO stock solution, but the inhibitor precipitates when I add it to the media. How can I prevent this?
A3: Precipitation upon dilution indicates that the final concentration of this compound in the media exceeds its solubility limit in the aqueous environment. To address this, you can try the following:
-
Increase the volume of media for dilution: Adding the stock solution to a larger volume of media can help maintain the inhibitor in solution.
-
Vortex gently while diluting: Continuous mixing during the addition of the stock solution can aid in its dispersion and prevent localized high concentrations that lead to precipitation.
-
Prepare an intermediate dilution: Instead of diluting the high-concentration stock directly into the final culture volume, create an intermediate dilution in a smaller volume of media first, and then add this to the final volume.
-
Slightly warm the media: Gently warming the media to 37°C before adding the inhibitor stock can sometimes improve solubility. Avoid overheating, as this can degrade both the inhibitor and media components.
Q4: What is a typical starting concentration range for FAK inhibitors in in vitro assays?
A4: The effective concentration of a FAK inhibitor can vary depending on the specific compound, cell line, and assay conditions. A common starting point for many small molecule FAK inhibitors is in the low nanomolar to low micromolar range.[1] It is highly recommended to perform a dose-response experiment, for instance, from 1 nM to 100 µM, to determine the optimal concentration for your specific experimental setup.[1]
Q5: How can I determine the optimal concentration of this compound for my cell line?
A5: The optimal concentration is best determined by performing a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). This involves treating your cells with a serial dilution of the FAK inhibitor and measuring a relevant biological endpoint, such as cell viability (e.g., using an MTT assay), proliferation, or the inhibition of FAK phosphorylation.[1] The IC50 value is the concentration of the inhibitor that produces a 50% reduction in the measured biological response.[1]
Troubleshooting Guide: this compound Insolubility
This guide provides a step-by-step approach to troubleshoot and resolve issues with the solubility of this compound in cell culture media.
Problem: Precipitate observed in the cell culture plate after adding this compound.
Step 1: Verify Stock Solution Preparation
-
Action: Ensure that the this compound was fully dissolved in the DMSO stock solution. Visually inspect the stock solution for any undissolved particles. If necessary, gently warm the stock solution (e.g., in a 37°C water bath for a few minutes) and vortex to ensure complete dissolution.
-
Rationale: Incomplete dissolution of the stock solution is a common source of precipitation in the final culture media.[1]
Step 2: Review Dilution Protocol
-
Action: Evaluate your dilution technique. Avoid adding a small volume of highly concentrated stock directly into a large volume of media without adequate mixing. Instead, add the stock solution dropwise while gently swirling or vortexing the media.
-
Rationale: Proper mixing during dilution prevents localized supersaturation that can lead to precipitation.
Step 3: Adjust Final Concentration
-
Action: If precipitation persists, consider lowering the final concentration of this compound in your experiment.
-
Rationale: The concentration of the inhibitor may be exceeding its solubility limit in the final culture medium. Performing a dose-response experiment can help identify the highest effective concentration that remains in solution.[1]
Step 4: Control for Solvent Effects
-
Action: Prepare a vehicle control with the same final concentration of DMSO as used in your highest inhibitor concentration.
-
Rationale: This helps to distinguish between inhibitor-induced effects and any potential effects of the solvent on your cells or the media.[1]
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Refer to the manufacturer's datasheet for the recommended solvent and solubility of this compound.
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended by the manufacturer.
Protocol: Dilution of this compound Stock Solution in Cell Culture Media
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Warm the required volume of cell culture medium to 37°C.
-
To prepare the final working concentration, perform a serial dilution. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can first prepare an intermediate dilution of 100 µM by adding 1 µL of the 10 mM stock to 99 µL of pre-warmed media.
-
Gently vortex the intermediate dilution.
-
Add the required volume of the intermediate dilution to your final volume of cell culture medium to achieve the desired final concentration. For example, add 100 µL of the 100 µM intermediate dilution to 900 µL of media to get a final concentration of 10 µM.
-
Mix the final solution gently by inverting the tube or pipetting up and down.
-
Add the final diluted this compound solution to your cell culture plates.
Data Presentation
Table 1: Representative Solubility of a Generic FAK Inhibitor in Common Solvents.
| Solvent | Solubility (Approximate) | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for primary stock solutions. |
| Ethanol | ~5-10 mg/mL | May be used as an alternative solvent, but check for cell line compatibility. |
| Water | < 0.1 mg/mL | Generally considered insoluble in aqueous solutions. |
| PBS (pH 7.4) | < 0.1 mg/mL | Insoluble in physiological buffers. |
| Cell Culture Media + 10% FBS | Slightly enhanced solubility compared to PBS, but still low. | Direct dissolution is not recommended. Dilution from a stock solution is necessary. |
Note: The exact solubility will vary depending on the specific FAK inhibitor. Always refer to the manufacturer's product data sheet for precise information.
Visualizations
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Decision tree for selecting a solvent for this compound.
References
Technical Support Center: Optimizing FAK Inhibitor 5 Treatment
Welcome to the technical support center for the use of FAK inhibitors. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments involving FAK inhibitor 5.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for FAK inhibitors?
A1: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a critical mediator of cell adhesion, migration, proliferation, and survival.[1] FAK inhibitors are a class of drugs that target and inhibit the activity of FAK.[2] Most FAK inhibitors are ATP-competitive, binding to the kinase domain of FAK and preventing its catalytic activity.[3][4] This inhibition blocks the autophosphorylation of FAK at tyrosine residue 397 (Y397), a critical step for FAK activation and the recruitment of other signaling proteins like Src.[5][6] By disrupting this process, FAK inhibitors can impede downstream signaling pathways, leading to reduced cell migration, induction of apoptosis, and altered cell adhesion.[6]
Q2: What is a typical starting concentration and treatment duration for this compound?
A2: The optimal concentration and duration of treatment with a FAK inhibitor depend on the specific inhibitor, the cell line, and the biological question being addressed. For many small molecule FAK inhibitors, a common starting range is from the low nanomolar to the low micromolar range.[7] It is highly recommended to perform a dose-response experiment, for instance from 1 nM to 100 µM, to determine the optimal concentration for your specific experimental setup.[7]
Treatment duration varies based on the assay:
-
Signaling studies: For analyzing the inhibition of FAK phosphorylation, a short treatment of 1 to 6 hours is often sufficient.[7]
-
Cell viability or proliferation assays: Longer incubation periods of 24 to 72 hours are typically required to observe effects on cell growth.[7]
-
Cell migration assays: The treatment duration can vary, often ranging from a few hours to 24-48 hours, depending on the migration rate of the cells.[6]
A time-course experiment is advisable to determine the optimal incubation time for your specific assay.[6][7]
Q3: How do I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration is best determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).[7] This involves treating your cells with a serial dilution of the FAK inhibitor and measuring a relevant biological endpoint, such as inhibition of FAK phosphorylation (p-FAK Y397) or a reduction in cell viability.[7] The IC50 value represents the concentration of the inhibitor required to achieve 50% of the maximum inhibitory effect.[7]
Troubleshooting Guide
Problem 1: I am not observing any effect of the FAK inhibitor on cell viability or signaling.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Perform a wider dose-response curve, extending to higher concentrations.[7] |
| Inactive FAK Pathway | Confirm that the FAK pathway is active in your cell line by checking the basal levels of phosphorylated FAK (p-FAK Y397) via Western blot.[7] Some cell lines may not rely on FAK signaling for survival.[6] |
| Cell Line Resistance | Some cell lines may have intrinsic resistance to FAK inhibition.[6] Test the inhibitor on a sensitive positive control cell line to confirm its activity.[7] |
| Inhibitor Instability | Ensure the inhibitor is stored correctly and prepare fresh dilutions for each experiment.[6] Consider purchasing a new batch of the inhibitor.[7] |
Problem 2: I see initial inhibition of FAK phosphorylation, but the signal recovers over time.
| Possible Cause | Troubleshooting Steps |
| Compensatory Signaling Pathways | The restoration of FAK Y397 phosphorylation in the presence of a FAK kinase inhibitor is a classic sign of a compensatory mechanism.[8] Receptor Tyrosine Kinases (RTKs) like EGFR or HER2 can be activated upon FAK inhibition and in turn, transphosphorylate FAK at Y397.[8] |
| Profile RTK Activation: Use a phospho-RTK array or Western blotting to check for the activation of key RTKs (e.g., p-EGFR, p-HER2) in your treated cells compared to controls.[8] | |
| Dual Inhibition Studies: Treat cells with a combination of the FAK inhibitor and an inhibitor of the suspected RTK. A synergistic effect on cell viability or a sustained reduction in p-FAK Y397 would support this compensatory mechanism.[8] |
Problem 3: The FAK inhibitor is not inducing apoptosis as expected, even with confirmed inhibition of FAK activity.
| Possible Cause | Troubleshooting Steps |
| Parallel Survival Pathways | Cells may activate parallel survival pathways to compensate for the loss of FAK-mediated survival signals. The PI3K/Akt and STAT3 pathways are common culprits.[8][9] |
| Assess Akt and STAT3 Activation: Perform Western blots to check the phosphorylation status of Akt (Ser473) and STAT3 (Tyr705). An increase in the phosphorylation of these proteins would suggest the activation of these compensatory pathways.[8] | |
| Combination Inhibition: Treat cells with the FAK inhibitor in combination with a PI3K inhibitor (e.g., GDC-0941) or a STAT3 inhibitor (e.g., Stattic).[8] | |
| Kinase-Independent Scaffolding Function of FAK | FAK has scaffolding functions that are independent of its kinase activity and can contribute to cell survival.[6] FAK inhibitors that target the kinase domain will not affect these functions.[6] |
| Use RNAi: To investigate the role of FAK's scaffolding function, consider using siRNA or shRNA to deplete the total FAK protein.[6] |
Quantitative Data Summary
Table 1: Reported IC50 Values for Various FAK Inhibitors
| Inhibitor | FAK IC50 (nM) | Other Notable Kinase Targets (IC50) | Key Cellular Activities |
| FAK-IN-16 | 19.10[10] | ABL1, ALK, BTK, FLT3, KDR[10] | Potent anti-proliferative activity in U-87MG, A549, and MDA-MB-231 cells.[10] |
| Defactinib (VS-6063) | <0.6[10] | Pyk2 (<0.6 nM)[10] | Modest clinical activity as a monotherapy in KRAS mutant NSCLC.[10] |
| PF-562271 | 1.5[10] | Pyk2 (~10-fold less potent)[10] | Inhibits growth and metastasis of pancreatic cancer.[10] |
| GSK2256098 | 0.4[10] | Highly selective for FAK.[10] | Potent, selective, and reversible ATP-competitive inhibitor.[10] |
| VS-4718 | 1.5[10] | Highly selective for FAK.[10] | Reversible and selective FAK inhibitor.[10] |
| TAE226 | 5.5[10] | InsR, IGF-1R, ALK, c-Met (~10-100-fold less potent)[10] | Dual FAK/IGF-1R inhibitor.[10] |
| Y15 | ~50 (for autophosphorylation)[10] | Specific for FAK autophosphorylation site (Y397)[10] | Allosteric inhibitor, decreases cancer cell viability.[10] |
Note: IC50 values can vary between different studies and assay conditions.
Experimental Protocols
Protocol 1: Determining IC50 via Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]
-
Prepare serial dilutions of the FAK inhibitor in the culture medium. A common approach is a 2-fold or 3-fold dilution series.[7] Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.[7]
-
Treat the cells with the serial dilutions of the FAK inhibitor. Incubate for a specified duration (e.g., 48 or 72 hours).[7][10]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Remove the medium and dissolve the resulting formazan crystals in DMSO.[10]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the vehicle control and plot this against the logarithm of the inhibitor concentration.[7]
-
Use non-linear regression analysis to determine the IC50 value.[7]
Protocol 2: Western Blotting for FAK Phosphorylation
This technique is used to assess the direct inhibitory effect of the compound on FAK activity in a cellular context.[4]
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-FAK (Y397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the FAK inhibitor at the desired concentrations and for the specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a membrane.[11]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary anti-p-FAK (Y397) antibody overnight at 4°C.[4]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4] Detect the signal using a chemiluminescent substrate.[11]
-
Re-probing: Strip the membrane and re-probe with an anti-total FAK antibody as a loading control.[11]
-
Quantification: Quantify the band intensities to determine the dose-dependent inhibition of FAK autophosphorylation.[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. What are FAK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results with FAK Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with Focal Adhesion Kinase (FAK) inhibitors. As "FAK inhibitor 5" is not a universally recognized specific compound, this guide addresses common issues encountered with well-characterized FAK inhibitors like PF-573228 and Defactinib (VS-6063), which can be broadly applied.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a typical FAK inhibitor?
A1: FAK inhibitors are a class of drugs that target and inhibit the activity of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase.[1] Most FAK inhibitors in development are ATP-competitive, meaning they bind to the ATP-binding pocket within the kinase domain of FAK.[2][3] This action prevents the crucial autophosphorylation of FAK at tyrosine 397 (Y397), which is the initial step required for FAK activation and the subsequent recruitment and activation of downstream signaling proteins like Src, PI3K/AKT, and MAPK.[3][4][5] By blocking FAK's catalytic activity, these inhibitors disrupt signaling pathways that are essential for cell migration, proliferation, survival, and adhesion.[1][4]
Q2: What are the expected cellular effects of FAK inhibitor treatment?
A2: Based on FAK's role in cellular processes, treatment with a FAK inhibitor is generally expected to lead to:
-
Reduced cell migration and invasion : As FAK is a key regulator of cell motility.[4]
-
Induction of apoptosis or cell cycle arrest : FAK promotes cell survival signals, so its inhibition can lead to programmed cell death or halt cell proliferation.[4][6]
-
Altered cell adhesion and morphology : FAK is a critical component of focal adhesions that mediate cell-matrix interactions.[4]
-
Decreased phosphorylation of downstream FAK targets : This includes proteins such as paxillin and p130Cas.[4]
Q3: Why am I not observing the expected phenotype (e.g., no change in cell migration) after treatment?
A3: Several factors can contribute to a lack of the expected phenotype:
-
Suboptimal Inhibitor Concentration : The effective concentration of a FAK inhibitor can vary significantly between different cell lines.[4]
-
Cell Line Resistance : Some cell lines may possess intrinsic resistance to FAK inhibition due to pre-existing genetic or epigenetic factors.[4][7]
-
Compensatory Signaling Pathways : Cells can adapt to the inhibition of one pathway by upregulating parallel survival pathways.[4][8] For example, the closely related kinase Pyk2 can sometimes compensate for the loss of FAK function.[9]
-
Kinase-Independent Scaffolding Functions of FAK : FAK has scaffolding functions that are not dependent on its kinase activity.[4][10] Kinase inhibitors like the one you are using would not affect these non-enzymatic roles.[4][11]
Troubleshooting Unexpected Results
Issue 1: FAK Y397 Phosphorylation is Restored Shortly After Inhibitor Treatment
-
Possible Cause : This is a classic sign of a compensatory mechanism where an upstream kinase, activated in response to FAK inhibition, transphosphorylates FAK at the Y397 site.[8] Receptor Tyrosine Kinases (RTKs) like EGFR or HER2 are common culprits that can directly phosphorylate FAK, bypassing the need for its own autophosphorylation activity.[8]
-
Troubleshooting Steps :
-
Profile RTK Activation : Perform a phospho-RTK array or Western blots for key activated RTKs (e.g., p-EGFR, p-HER2) to see if they are activated in your inhibitor-treated cells.[8]
-
Co-immunoprecipitation : Confirm a direct interaction by performing co-immunoprecipitation to see if FAK is physically associating with an activated RTK.[8]
-
Dual Inhibition Studies : Treat your cells with a combination of the FAK inhibitor and an inhibitor for the suspected RTK. A synergistic effect on cell viability or a sustained reduction in p-FAK Y397 would support this compensatory mechanism.[8]
-
Issue 2: The FAK Inhibitor is Not Inducing Apoptosis as Expected
-
Possible Cause : Parallel survival pathways may be compensating for the loss of FAK-mediated survival signals. The PI3K/Akt and STAT3 pathways are common survival pathways that can be activated to overcome FAK inhibition.[6][8] FAK also has kinase-independent scaffolding functions that contribute to cell survival and would be unaffected by a kinase inhibitor.[4]
-
Troubleshooting Steps :
-
Assess Akt and STAT3 Activation : Use Western blot to check the phosphorylation status of Akt (Ser473) and STAT3 (Tyr705). An increase would suggest activation of these compensatory pathways.[8]
-
Combination Inhibition : Treat cells with the FAK inhibitor in combination with a PI3K inhibitor (e.g., GDC-0941) or a STAT3 inhibitor (e.g., Stattic) to see if this enhances apoptosis.[8]
-
Investigate Scaffolding Functions : To determine if FAK's scaffolding role is dominant, use siRNA or shRNA to deplete the total FAK protein and observe if this induces apoptosis where the kinase inhibitor failed.[4]
-
Issue 3: Inconsistent Results Between Experiments
-
Possible Cause : Variability in experimental conditions can lead to inconsistent results.
-
Troubleshooting Steps :
-
Reagent Instability : Aliquot the FAK inhibitor upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.[4]
-
Cell Culture Variability : Ensure consistent cell passage number, confluency, and serum conditions. If the experiment is sensitive to growth factors, consider serum-starving the cells before treatment.[4]
-
Assay Timing : The effects of FAK inhibitors can be time-dependent. Perform a time-course experiment to determine the optimal treatment duration for your specific assay and cell line.[4]
-
Issue 4: Unexpected Off-Target Effects Observed
-
Possible Cause : Some FAK inhibitors have known off-target effects. For example, inhibitors like PF-573228 have been shown to inhibit platelet aggregation independent of FAK itself.[9] At higher concentrations, the selectivity of any inhibitor can decrease.[4]
-
Troubleshooting Steps :
-
Confirm with RNAi : Use siRNA or shRNA to knock down FAK expression. If the phenotype persists with the inhibitor but not with FAK knockdown, it is likely an off-target effect.[4]
-
Use Structurally Different Inhibitors : Compare the results with another FAK inhibitor from a different chemical class.[4]
-
Consult the Literature : Review studies on your specific inhibitor to check for documented off-target activities. For example, some compounds may also inhibit the closely related kinase Pyk2.[12]
-
Quantitative Data Summary
Table 1: Inhibitory Activity of Common FAK Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |
|---|---|---|---|
| PF-573228 | FAK | 4 | [13] |
| Pyk2 | >100 | [13] | |
| Defactinib (VS-6063) | FAK, Pyk2 | - | [2][14] |
| PF-562271 | FAK, Pyk2 | - | [2] |
| GSK2256098 | FAK | 18 | [15] |
| Y11 | FAK | 50 | [16] |
| TAE226 | FAK | 5.5 |[6] |
Note: IC50 values can vary depending on the assay conditions.
Table 2: Typical Concentration Ranges for In Vitro Assays
| Assay Type | Typical Concentration Range | Typical Duration | Reference(s) |
|---|---|---|---|
| Inhibition of FAK Phosphorylation (Western Blot) | 1 nM - 10 µM | 1 - 6 hours | [17] |
| Cell Viability / Proliferation (MTT, Crystal Violet) | 1 nM - 100 µM | 24 - 72 hours | [17] |
| Cell Migration (Scratch Assay) | Determined by dose-response | 12 - 48 hours |[4] |
Key Experimental Protocols
Protocol 1: Western Blot for FAK Phosphorylation
This protocol assesses the ability of a compound to inhibit FAK autophosphorylation at Tyr397.[2]
-
Cell Seeding : Seed cells in 6-well plates and allow them to adhere overnight.
-
Inhibitor Treatment : Treat cells with various concentrations of the FAK inhibitor (and a vehicle control, e.g., DMSO) for the desired time (e.g., 2 hours).
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody against phospho-FAK (Tyr397) overnight at 4°C.[2]
-
Secondary Antibody Incubation : Wash the membrane 3x with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection : Wash the membrane 3x with TBST and visualize the bands using an enhanced chemiluminescence (ECL) substrate.[8]
-
Stripping and Re-probing : Strip the membrane and re-probe with an antibody against total FAK as a loading control.[2]
Protocol 2: Cell Migration Scratch Assay
This assay evaluates the effect of a FAK inhibitor on cell migration.[4]
-
Cell Seeding : Seed cells in a 24-well plate and grow them to form a confluent monolayer.
-
Creating the Scratch : Use a sterile 200 µL pipette tip to create a uniform "scratch" or wound in the monolayer.
-
Treatment : Wash the cells to remove debris and add fresh media containing the FAK inhibitor at the desired concentration (or vehicle control).[4]
-
Image Acquisition : Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).[4]
-
Analysis : Measure the width of the scratch at multiple points for each time point and condition. Calculate the percentage of wound closure over time.[4]
Visual Guides
References
- 1. What are FAK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Focal Adhesion Kinase Inhibitors Using a Hybrid Protocol of Virtual Screening Approach Based on Multicomplex-Based Pharmacophore and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FAK inhibition disrupts tumor growth, apoptosis, and transcriptional regulation in GI-NETs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Focal adhesion kinase a potential therapeutic target for pancreatic cancer and malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. A phase I study of VS-6063, a second-generation focal adhesion kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 16. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
FAK inhibitor 5 cytotoxicity in normal cell lines
This technical support center provides essential information for researchers, scientists, and drug development professionals working with FAK inhibitors. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your in vitro experiments, focusing on the potential cytotoxicity in normal cell lines. Please note that "FAK inhibitor 5" is not a standardized nomenclature; therefore, this guide summarizes data for various well-characterized FAK inhibitors based on available scientific literature.
Frequently Asked Questions (FAQs)
Q1: What is Focal Adhesion Kinase (FAK) and why is it a target in drug development?
A1: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in signal transduction pathways that control cell survival, proliferation, migration, and angiogenesis. In many cancers, FAK is overexpressed and activated, which contributes to tumor progression and metastasis. Consequently, inhibiting FAK activity is a promising therapeutic strategy for various cancers.
Q2: Are FAK inhibitors cytotoxic to normal, non-cancerous cell lines?
A2: Generally, FAK inhibitors are designed to be more selective for cancer cells, where FAK signaling is often dysregulated. Many FAK inhibitors have been shown to exhibit low cytotoxicity toward normal human cell lines at concentrations that are effective against cancer cells.[1][2] For example, the FAK inhibitor PF-573228 has been observed to inhibit FAK phosphorylation without inducing cell death or inhibiting growth in some cell lines at a concentration of 1 µM.[3] However, the cytotoxic effects can be cell line-dependent and concentration-dependent.
Q3: What is a typical starting concentration for a FAK inhibitor in in vitro cytotoxicity assays?
A3: The effective concentration of a FAK inhibitor can vary based on the specific compound and the cell line being tested. A common starting point for many small molecule FAK inhibitors is in the low nanomolar to low micromolar range. To determine the optimal concentration for your specific experimental setup, it is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 100 µM).
Q4: How long should I incubate cells with a FAK inhibitor to observe an effect on cell viability?
A4: The optimal incubation time depends on the specific assay and the cell line's doubling time. For signaling studies that assess the inhibition of FAK phosphorylation, a short treatment of 1 to 6 hours may be sufficient. For cell viability or proliferation assays, such as the MTT or SRB assay, a longer incubation period of 24 to 72 hours is typically required. It is advisable to perform a time-course experiment to determine the ideal incubation time for your specific assay.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No cytotoxic effect observed in normal cell lines. | 1. The FAK inhibitor has low intrinsic toxicity to the specific normal cell line. 2. The concentration of the inhibitor is too low. 3. The incubation time is too short. 4. The FAK pathway is not critical for the survival of that particular normal cell line. | 1. This may be the expected result. Consider if this is a positive outcome for your experimental goals. 2. Perform a dose-response curve with a wider and higher range of concentrations. 3. Increase the incubation time (e.g., 48h, 72h). 4. Select a different normal cell line for comparison or confirm FAK expression and activity in your chosen cell line. |
| High cytotoxicity observed in normal cell lines. | 1. The inhibitor concentration is too high. 2. The inhibitor has off-target effects at the concentration used. 3. The cell line is particularly sensitive to FAK inhibition. 4. The solvent (e.g., DMSO) concentration is toxic. | 1. Lower the concentration range in your dose-response experiment. 2. Consult the literature for the inhibitor's selectivity profile. Consider using a more selective FAK inhibitor. 3. This may be a characteristic of the cell line. Ensure the results are reproducible. 4. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO). Include a vehicle-only control in your experiment. |
| Inconsistent results between experiments. | 1. Variation in cell seeding density. 2. Inconsistent inhibitor preparation. 3. Variation in incubation times. 4. Cell line passage number is too high, leading to genetic drift. | 1. Ensure a consistent number of cells are seeded in each well. 2. Prepare fresh inhibitor dilutions for each experiment from a well-preserved stock solution. 3. Standardize all incubation times precisely. 4. Use cells from a consistent and low passage number. |
Data on FAK Inhibitor Cytotoxicity in Normal Cell Lines
The following table summarizes publicly available data on the cytotoxicity of various FAK inhibitors in normal, non-cancerous cell lines.
| FAK Inhibitor | Normal Cell Line | Assay | IC50 / Effect | Reference |
| PF-573228 | REF52 (Rat Embryo Fibroblasts) | Growth Assay | Fails to inhibit cell growth at 1 µM | [3] |
| Compound 19 | HK2 (Human Kidney) | Not specified | Low cytotoxicity | [1] |
| Compound 22 | HK2 (Human Kidney) | Not specified | IC50 = 3.32 µM | [1] |
| Compound 7 | MCF-10A (Human Breast Epithelial) | Not specified | No cytotoxic effect | [2] |
| Compound 14 | HK2 (Human Kidney) | Not specified | Low cytotoxicity | [4] |
| Compound 18 | HK2 (Human Kidney) | Not specified | Low toxicity | [5] |
| Compound 2 | Normal human cells | Not specified | Very low cytotoxicity | [6] |
Experimental Protocols
General Protocol for Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the cytotoxicity of a FAK inhibitor using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Normal cell line of interest
-
Complete cell culture medium
-
FAK inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the FAK inhibitor in complete medium from the stock solution.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared inhibitor dilutions, vehicle control (medium with the same concentration of DMSO), and a no-treatment control to the respective wells. Each condition should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
-
Visualizations
FAK Signaling Pathway
Caption: Simplified FAK signaling pathway.
Experimental Workflow for Cytotoxicity Assay
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
Technical Support Center: Confirming FAK Inhibition by Compound 5 in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to confirm the inhibition of Focal Adhesion Kinase (FAK) in cells by a test compound, referred to here as "Compound 5".
Frequently Asked Questions (FAQs)
Q1: How can I determine if Compound 5 is inhibiting FAK kinase activity in my cells?
The most direct method to assess FAK kinase inhibition is to measure the phosphorylation status of FAK at its autophosphorylation site, Tyrosine 397 (Y397).[1][2] Inhibition of FAK's catalytic activity by an ATP-competitive inhibitor like Compound 5 is expected to prevent this autophosphorylation.[1]
A common and reliable technique for this is Western Blotting . By comparing the levels of phosphorylated FAK (p-FAK Y397) in cells treated with Compound 5 to untreated or vehicle-treated control cells, you can determine the extent of inhibition. A significant decrease in the p-FAK Y397 signal, without a corresponding decrease in total FAK protein levels, indicates successful inhibition of FAK kinase activity.[2]
Q2: I'm not seeing a decrease in p-FAK Y397 after treating with Compound 5. What are the possible reasons?
Several factors could lead to a lack of change in p-FAK Y397 levels:
-
Suboptimal Compound Concentration: The effective concentration of Compound 5 can vary between different cell lines.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
-
Insufficient Treatment Time: The effects of FAK inhibitors can be time-dependent. A time-course experiment is recommended to identify the optimal treatment duration.[1]
-
Cell Line Resistance: Some cell lines may possess intrinsic resistance to FAK inhibition due to pre-existing compensatory signaling pathways.[1]
-
Compensatory Signaling: Cells can adapt to FAK inhibition by upregulating other kinases that can phosphorylate FAK at Y397. Receptor Tyrosine Kinases (RTKs) such as EGFR and HER2 are known to cause this effect.[3][4]
Troubleshooting Steps:
-
Optimize Concentration and Time: Perform a dose-response (e.g., 0.1, 1, 10, 50, 100 µM) and time-course (e.g., 1, 6, 12, 24 hours) experiment.[5]
-
Profile RTK Activation: Use a phospho-RTK array or Western blotting to check for the activation of RTKs like p-EGFR or p-HER2 in your treated cells compared to controls.[3]
-
Dual Inhibition Studies: If RTK activation is detected, consider co-treating cells with Compound 5 and an inhibitor for the specific activated RTK.[3][4]
Q3: Besides p-FAK Y397, what are other downstream markers I can assess to confirm FAK inhibition?
FAK activation triggers a cascade of downstream signaling events.[6][7] Assessing the phosphorylation status of key downstream substrates can provide further evidence of FAK inhibition. These include:
-
Paxillin (p-Pax)
-
p130Cas (p-p130Cas) [1]
-
Akt (p-Akt at Ser473)
-
STAT3 (p-STAT3 at Tyr705) [3]
-
ERK (p-ERK) [8]
Q4: My functional assays (e.g., migration, adhesion) are not showing the expected results despite confirming FAK inhibition by Western blot. Why?
This discrepancy can arise from the kinase-independent scaffolding functions of FAK.[1] FAK can act as a scaffold to bring together various signaling proteins, a function that is not affected by kinase inhibitors like Compound 5.[1]
Troubleshooting Steps:
-
RNA Interference (siRNA/shRNA): To investigate the role of FAK's scaffolding function, use siRNA or shRNA to deplete the total FAK protein.[1] If the phenotype is observed with FAK knockdown but not with Compound 5, it suggests the involvement of FAK's non-catalytic roles.
-
Investigate Compensatory Pathways: Cells might activate parallel survival or migration pathways to compensate for the loss of FAK kinase activity.[1][3] Techniques like RNA sequencing or proteomic arrays can provide an unbiased view of upregulated pathways in resistant cells.[4]
Experimental Protocols
Western Blotting for FAK Phosphorylation
This protocol details the steps to assess the phosphorylation status of FAK at Y397.
-
Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of Compound 5 or vehicle control for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal loading.[2]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for p-FAK (Y397) overnight at 4°C.[2] Subsequently, probe a separate blot with an antibody for total FAK as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3] Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]
Data Presentation
Table 1: Example Dose-Response of Compound 5 on p-FAK Y397 Levels
| Compound 5 Conc. (µM) | % Inhibition of p-FAK Y397 (normalized to total FAK) |
| 0 (Vehicle) | 0% |
| 0.1 | 15% |
| 1 | 55% |
| 10 | 92% |
| 50 | 98% |
Table 2: IC50 Values of Common FAK Inhibitors
| Inhibitor | IC50 (nM) |
| TAE226 | 5.5[9] |
| VS-4718 | 1.49 (ED50, µM)[9] |
| PF-573228 | 4 |
| Defactinib (VS-6063) | 0.4 |
Note: IC50 values can vary depending on the cell line and assay conditions.
Visualizations
Caption: FAK signaling pathway and the inhibitory action of Compound 5.
Caption: Experimental workflow for confirming FAK inhibition.
Caption: Logical flow for troubleshooting unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A small molecule inhibitor 1,2,4,5-Benzenetetraamine tetrahydrochloride, targeting the Y397 site of Focal Adhesion Kinase decreases tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 8. researchgate.net [researchgate.net]
- 9. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to FAK Inhibitor 5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with FAK inhibitor 5 resistance in cancer cells.
Troubleshooting Guides
This section addresses specific experimental issues you might encounter.
Scenario 1: this compound shows minimal or no effect on the viability of your cancer cell line, even at high concentrations.
-
Possible Cause 1: Intrinsic Resistance via Receptor Tyrosine Kinase (RTK) Activation. Your cell line may exhibit high baseline expression of oncogenic RTKs like EGFR or HER2. These RTKs can directly phosphorylate FAK at its autophosphorylation site (Y397), maintaining its activity despite the presence of a kinase inhibitor.[1][2]
Troubleshooting Steps:
-
Profile RTK Expression: Perform a baseline Western blot to determine the protein levels of key RTKs (e.g., EGFR, HER2, FGFR).
-
Test Combination Therapy: Treat the cells with a combination of this compound and a relevant RTK inhibitor (e.g., osimertinib for EGFR, lapatinib for HER2). A synergistic reduction in cell viability would support this resistance mechanism.[1]
-
Use a Control Cell Line: Test this compound on a cell line known to have low RTK expression to confirm the inhibitor's activity.
-
-
Possible Cause 2: The FAK signaling pathway is not a primary driver of survival in your cell model. In some cancer types, other signaling pathways may be more critical for cell survival and proliferation.
Troubleshooting Steps:
-
Confirm FAK Activation: Use Western blotting to check the baseline phosphorylation status of FAK at Y397 in your untreated cells. High levels of p-FAK (Y397) suggest the pathway is active.
-
Broader Pathway Analysis: Employ techniques like RNA sequencing or proteomic arrays to identify the dominant survival pathways in your cell line.
-
Scenario 2: Your cancer cells initially respond to this compound, but develop resistance over time.
-
Possible Cause: Acquired Resistance through Compensatory Pathway Upregulation. Prolonged FAK inhibition can lead to the upregulation of bypass signaling pathways that promote cell survival.[1]
Troubleshooting Steps:
-
Generate a Resistant Cell Line: Culture your cancer cells in the continuous presence of this compound to develop a resistant population.
-
Comparative Analysis: Compare the proteomic and phosphoproteomic profiles of the resistant cells to the original, sensitive (parental) cells to identify upregulated pathways.
-
Investigate Key Bypass Pathways:
-
ERK5 Upregulation: In KRAS-mutant non-small cell lung cancer, resistance to FAK inhibitors has been linked to the upregulation of ERK5.[3][4][5][6][7]
-
STAT3 Activation: In pancreatic cancer, FAK inhibition can lead to stromal depletion, reduced TGF-β signaling, and subsequent activation of the JAK/STAT3 pathway.[1][8]
-
-
Test Combination Therapies: Based on your findings, treat the resistant cells with a combination of this compound and an inhibitor of the identified compensatory pathway (e.g., an ERK5 inhibitor or a STAT3 inhibitor).[3][8]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the fundamental mechanism of action for FAK inhibitors? A1: FAK inhibitors are typically ATP-competitive small molecules that bind to the kinase domain of Focal Adhesion Kinase. This prevents the autophosphorylation of FAK at tyrosine 397 (Y397), which is a critical step for its activation and the subsequent recruitment and phosphorylation of downstream signaling proteins.[9][10]
-
Q2: Why do my Western blots show a restoration of FAK Y397 phosphorylation shortly after treatment with this compound? A2: This phenomenon, often termed "oncogenic protection," can occur due to rapid feedback loops involving Receptor Tyrosine Kinases (RTKs) like EGFR and HER2.[2] Inhibition of FAK can trigger the activation of these RTKs, which can then directly phosphorylate FAK at Y397, bypassing the need for FAK's own kinase activity.[1][2]
-
Q3: Can the scaffolding function of FAK contribute to inhibitor resistance? A3: Yes. FAK has both kinase-dependent and kinase-independent (scaffolding) functions.[1][11] While kinase inhibitors like this compound block the enzymatic activity, the FAK protein itself can still act as a scaffold, bringing together other signaling molecules to promote pro-tumorigenic pathways.[1][10] To investigate this, you can use techniques like siRNA or PROTACs to deplete the entire FAK protein.[10][12]
-
Q4: Are FAK inhibitors generally effective as single-agent therapies? A4: Clinical trials have shown that FAK inhibitors have limited efficacy when used as single agents.[1][13][14][15] Their most promising therapeutic potential appears to be in combination with other agents, such as chemotherapy or other targeted therapies, to overcome resistance.[13][14][15][16]
-
Q5: What are the most common signaling pathways that act as bypass mechanisms to FAK inhibition? A5: Common compensatory pathways include the upregulation and/or activation of:
Data Presentation
Table 1: IC50 Values of Various FAK Inhibitors in Different Cancer Cell Lines
| FAK Inhibitor | Cell Line | Cancer Type | Reported IC50 | Reference |
| GSK2256098 | A549 | Lung Cancer | 12 nM | [13][17] |
| TAE226 | HCT116 | Colon Cancer | 10 nM | [18] |
| TAE226 | HeLa | Cervical Cancer | 410 nM | [18] |
| TAE226 | MDA-MB-231 | Breast Cancer | 110 nM | [18] |
| Compound 14 | - | - | 3.7 nM | [19] |
| Compound 31 | - | - | 50 nM | [19] |
| Compound 3 | - | - | 0.07 nM | [19] |
| Compound 18 | - | - | 86.7 nM | [17] |
| Compound 24 | - | - | 4.65 nM | [17] |
Note: IC50 values can vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Western Blotting for Phospho-FAK (Y397) and Total FAK
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired time.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.[1]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[1]
-
Incubate the membrane with primary antibodies against phospho-FAK (Y397) and total FAK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect FAK-RTK Interaction
-
Cell Lysis:
-
Prepare cell lysates as described in the Western Blotting protocol.
-
-
Pre-clearing Lysates:
-
Incubate 500-1000 µg of protein lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., anti-FAK antibody) overnight at 4°C with gentle rotation.[2]
-
-
Immune Complex Capture:
-
Add fresh Protein A/G agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[2]
-
-
Washing:
-
Elution and Analysis:
Mandatory Visualizations
Caption: Core FAK signaling pathway activated by various upstream signals.
Caption: Key mechanisms of resistance to FAK kinase inhibitors.
Caption: Logical workflow for troubleshooting FAK inhibitor resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ERK5 suppression overcomes FAK inhibitor resistance in mutant KRAS-driven non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ERK5 suppression overcomes FAK inhibitor resistance in mutant KRAS-driven non-small cell lung cancer. [boris-portal.unibe.ch]
- 5. ERK5 suppression overcomes FAK inhibitor resistance in mutant KRAS-driven non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ERK5 suppression overcomes FAK inhibitor resistance in mutant KRAS-driven non-small cell lung cancer [iris.univr.it]
- 7. ERK5 suppression overcomes FAK inhibitor resistance in mutant KRAS-driven non-small cell lung cancer | EMBO Molecular Medicine [link.springer.com]
- 8. Development of resistance to FAK inhibition in pancreatic cancer is linked to stromal depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FAK inhibition disrupts tumor growth, apoptosis, and transcriptional regulation in GI-NETs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Targeting a key FAK-tor: the therapeutic potential of combining focal adhesion kinase (FAK) inhibitors and chemotherapy for chemoresistant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
FAK inhibitor 5 inconsistent results in replicate experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results observed during replicate experiments with FAK Inhibitor 5. This guide provides answers to frequently asked questions, detailed troubleshooting workflows, and standardized experimental protocols to enhance the reproducibility and reliability of your findings.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability in my results between replicate wells or experiments?
A1: High variability is a common issue that can stem from several sources. Key factors include uneven cell seeding, leading to different cell numbers per well, and inaccurate pipetting during inhibitor dilution or addition.[1] Edge effects, where evaporation in the outer wells of a microplate alters concentrations, can also contribute.[1] Finally, ensure the inhibitor is fully dissolved in your stock solution and properly diluted in the culture medium before each use.[1]
Q2: The calculated IC50 value for this compound changes significantly from one experiment to the next. What could be the cause?
A2: Fluctuations in IC50 values often point to variability in biological or reagent conditions.
-
Cell Culture Variability: Using cells with inconsistent passage numbers or at different confluency levels can alter their sensitivity to inhibitors. It is also crucial to maintain consistent serum conditions, or to serum-starve cells before treatment if the experiment is sensitive to growth factors.[2]
-
Reagent Instability: this compound may be unstable with repeated freeze-thaw cycles. It is best practice to aliquot the inhibitor upon receipt and prepare fresh dilutions from a stock solution for each experiment.[2]
Q3: I have confirmed that FAK phosphorylation is inhibited, but I am not seeing the expected biological effect (e.g., reduced cell migration or viability). Why?
A3: This situation suggests that cells are circumventing the effects of FAK kinase inhibition.
-
Compensatory Signaling Pathways: Cells can compensate for the loss of FAK signaling by upregulating parallel survival pathways, such as the PI3K/Akt or STAT3 pathways.[3]
-
Kinase-Independent Functions: FAK also serves as a protein scaffold, a function that is not dependent on its kinase activity and would not be affected by a kinase inhibitor like this compound.[2][4] This scaffolding role can still promote cell survival and other processes.
Q4: My Western blots show that FAK Y397 phosphorylation is restored shortly after treatment with this compound. How is this possible?
A4: The restoration of FAK phosphorylation at Tyrosine 397 (Y397) in the presence of a kinase inhibitor is a classic sign of a compensatory mechanism.[3] The most probable cause is the transphosphorylation of FAK Y397 by another kinase that becomes activated upon FAK inhibition. Prime suspects are Receptor Tyrosine Kinases (RTKs) like EGFR or HER2, which can be rapidly activated and phosphorylate FAK, bypassing the need for its autophosphorylation activity.[3]
Troubleshooting Guide
If you are experiencing inconsistent results, follow this logical workflow to identify and resolve the issue.
Caption: Troubleshooting logic for inconsistent FAK inhibitor results.
Data Presentation
Quantitative data from your experiments should be carefully tabulated to identify trends and sources of variability.
Table 1: Common Factors Contributing to Experimental Variability
| Parameter | Poor Control | Good Control | Potential Impact of Poor Control |
| Cell Passage # | P5 vs. P25 | P5 vs. P6 | High variability in inhibitor sensitivity |
| Seeding Density | 50-90% Confluency | 70-80% Confluency | Altered proliferation rates and drug response |
| Inhibitor Prep | Repeated Freeze-Thaw | Fresh from Aliquot | Degradation of compound, loss of potency[1] |
| Plate Layout | All wells used | Outer wells unused | "Edge effects" causing inconsistent results[1] |
Table 2: Representative IC50 Values of FAK Inhibitors in Various Cell Lines
This table provides context on the expected range of potency for FAK inhibitors, which can vary significantly between cell lines. Note that these values are for reference compounds and may differ from this compound.
| FAK Inhibitor | Cell Line | Cancer Type | Reported IC50 | Reference |
| TAE226 | HCT116 | Colon Cancer | 10 nM | [5] |
| TAE226 | HeLa | Cervical Cancer | 410 nM | [5] |
| Y11 | BT474 | Breast Cancer | ~50 nM (in vitro kinase) | [6] |
| PF-562,271 | ID8-IP | Ovarian Cancer | 100 nM | [7] |
Visual Guides
FAK Signaling Pathway and Inhibition
Focal Adhesion Kinase (FAK) is a key mediator of signals from integrins and growth factor receptors.[8] Its activation via autophosphorylation at Y397 is a critical event that initiates downstream signaling cascades controlling cell migration, survival, and proliferation.[9][10] this compound acts by preventing this crucial autophosphorylation step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of focal adhesion kinase (FAK) activity prevents anchorage-independent ovarian carcinoma cell growth and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. imrpress.com [imrpress.com]
Technical Support Center: Optimizing FAK Inhibitor 5 Concentration
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining and adjusting the optimal concentration of FAK inhibitor 5 for different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is FAK and why is it a target in drug development?
A1: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a critical component of signaling pathways that control cell survival, proliferation, migration, and angiogenesis.[1][2][3][4][5] In many types of cancer, FAK is overexpressed and activated, which contributes to tumor progression and metastasis.[1][2][3][4][5][6] Therefore, inhibiting FAK activity is a promising therapeutic strategy for various cancers.[1][3][4]
Q2: How does this compound work?
A2: this compound is a small molecule that functions by binding to the ATP-binding pocket of the FAK kinase domain. This action prevents the autophosphorylation of FAK at Tyrosine 397 (Y397), a critical step for FAK activation and the subsequent recruitment of other signaling proteins like Src family kinases.[1][7] By inhibiting FAK's catalytic activity, this compound disrupts downstream signaling pathways that regulate key cellular processes involved in cancer progression.[1][7]
Q3: What is the typical starting concentration range for this compound in vitro?
A3: The effective concentration of a FAK inhibitor can vary significantly depending on the specific compound, the cell line being tested, and the experimental conditions.[4] However, a common starting point for many small molecule FAK inhibitors is in the low nanomolar to low micromolar range.[4] It is highly recommended to perform a dose-response experiment starting from a wide range, for instance, from 1 nM to 100 µM, to determine the optimal concentration for your specific experimental setup.[4]
Q4: How do I determine the optimal this compound concentration for my specific cell line?
A4: The optimal concentration is best determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). This involves treating your cells with a serial dilution of this compound and measuring a relevant biological endpoint, such as cell viability, proliferation, or the inhibition of FAK phosphorylation.[4] The IC50 value represents the concentration of the inhibitor required to reduce the biological response by 50%.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak effect on cell viability. | 1. Suboptimal inhibitor concentration: The concentration may be too low for the specific cell line.[4][7] 2. Cell line resistance: The cell line may have intrinsic resistance to FAK inhibition.[7][8] 3. Degraded inhibitor: Improper storage or handling may have led to the degradation of the inhibitor.[4][9] 4. Inactive FAK pathway: The FAK pathway may not be constitutively active or critical for survival in the chosen cell line.[4] | 1. Perform a dose-response experiment with a wider and higher range of concentrations.[4][9] 2. Confirm FAK expression and phosphorylation (p-FAK Y397) in your cell line via Western blot.[4] Consider testing a different cell line known to be sensitive to FAK inhibitors as a positive control.[4] 3. Use a fresh aliquot of the inhibitor and ensure proper storage conditions are maintained.[4][9] 4. Assess the baseline phosphorylation of FAK at Y397 to confirm pathway activity. |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells per well.[4] 2. Inhibitor precipitation: The inhibitor may not be fully soluble at higher concentrations. | 1. Ensure thorough mixing of the cell suspension before and during plating. 2. Check the solubility of this compound. Prepare a high-concentration stock in a suitable solvent (e.g., DMSO) and then dilute it in culture media, ensuring the final solvent concentration is not toxic to the cells (typically ≤ 0.1%).[9] |
| Observed cytotoxicity at very low concentrations. | 1. Off-target effects: Many kinase inhibitors can have off-target effects, especially at higher concentrations.[4] 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Consult the manufacturer's data for the inhibitor's kinase selectivity profile.[4] 2. Ensure the final concentration of the solvent is consistent across all wells, including the vehicle control, and is at a non-toxic level.[9] |
| Phosphorylation of FAK Y397 is restored after initial inhibition. | Compensatory signaling: Other kinases, such as receptor tyrosine kinases (RTKs) like EGFR or HER2, may be activated and transphosphorylate FAK at Y397.[10] | 1. Perform a phospho-RTK array or Western blots for activated RTKs to identify potential compensatory pathways.[10] 2. Consider dual-inhibition studies with the FAK inhibitor and an inhibitor of the suspected compensatory kinase.[10] |
Data Presentation
Table 1: Reported IC50 Values of Various FAK Inhibitors in Different Cancer Cell Lines
| FAK Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| TAE226 | BT474 | Breast Cancer | ~5.5 | [11] |
| TAE226 | MCF-7 | Breast Cancer | - | [11] |
| TAE226 | HeyA8 | Ovarian Cancer | - | [11] |
| Compound 16 | U-87MG | Glioblastoma | - | [11] |
| Compound 16 | A549 | Lung Cancer | - | [11] |
| Compound 16 | MDA-MB-231 | Breast Cancer | - | [11] |
| Compound 14 | MDA-MB-231 | Breast Cancer | 5.10 | [11] |
| Compound 14 | A549 | Lung Cancer | - | [11] |
| IN10018 | - | Malignant Pleural Mesothelioma | 1 | [12] |
| Conteltinib (CT-707) | - | - | 1.6 | [12] |
| VS-4718 (PND-1186) | - | - | 1.5 | [12] |
| GSK2256098 | - | - | 0.4 (Ki) | [12] |
| PF-431396 | - | - | 2 | [12] |
| FAK Inhibitor 14 | - | - | - | [13] |
| PF-562271 | - | - | - | [13] |
Note: IC50 values can vary between studies due to different experimental conditions. This table provides a general reference.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or SRB)
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT or SRB assay reagents
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A common range to start with is 0.01, 0.1, 1, 10, 25, and 50 µM.[9]
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor dose.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
-
Incubation:
-
Incubate the plate for a desired duration (e.g., 24, 48, or 72 hours).[9]
-
-
Cell Viability Assay:
-
Perform the MTT or SRB assay according to the manufacturer's protocol.
-
-
Data Analysis:
-
Read the absorbance on a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.[4]
-
Protocol 2: Western Blot for Target Engagement (p-FAK Y397)
This protocol is to confirm that this compound is inhibiting its target by assessing the phosphorylation status of FAK.
Materials:
-
Selected cancer cell line(s)
-
6-well plates
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-FAK Y397 and anti-total FAK)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (based on the IC50 from Protocol 1) for a predetermined time (e.g., 1, 6, 12, or 24 hours).[9] Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-FAK (Y397) overnight at 4°C.[7]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detect the signal using an ECL substrate and an imaging system.[7]
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total FAK.[7]
-
Mandatory Visualizations
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are FAK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. What are FAK inhibitors and how do they work? [synapse.patsnap.com]
- 6. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. scbt.com [scbt.com]
Validation & Comparative
A Comparative Guide to FAK Inhibitor 5 (FAK-IN-5) and Defactinib for Researchers
Focal Adhesion Kinase (FAK) has emerged as a critical therapeutic target in oncology due to its central role in cell adhesion, migration, proliferation, and survival.[1] Overexpression and constitutive activation of FAK are observed in a multitude of human cancers, often correlating with increased malignancy and poor prognosis.[1] This guide provides a detailed comparison of a novel FAK signaling inhibitor, FAK-IN-5 (also known as Compound 8l), and the well-characterized FAK inhibitor, defactinib (VS-6063), to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Comparative Analysis of FAK Inhibitor 5 and Defactinib
This section provides a side-by-side comparison of the available data for FAK-IN-5 and defactinib. It is important to note that the data presented here are compiled from different studies and do not represent a direct head-to-head comparison in the same experimental settings. Therefore, direct extrapolation of relative potency should be made with caution.
Table 1: In Vitro Antiproliferative Activity (IC50/GI50 Values)
| Inhibitor | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| FAK-IN-5 | K562 | Chronic Myelogenous Leukemia | 6.3 | [2] |
| CEM | Acute Lymphoblastic Leukemia | 7.9 | [2] | |
| G361 | Melanoma | 6.3 | [2] | |
| MCF-7 | Breast Cancer | 5.5 | [2] | |
| HCT-116 | Colorectal Carcinoma | 5.3 | [2] | |
| Defactinib | MDA-MB-231 | Triple-Negative Breast Cancer | 0.281 | [3] |
| SKOV3 | Ovarian Cancer | 5 ± 1 | [3] | |
| OVCAR5 | Ovarian Cancer | 4 ± 1 | [3] | |
| OVCAR8 | Ovarian Cancer | 4 ± 2 | [3] | |
| A549 | Non-Small Cell Lung Cancer | 5.41 ± 0.21 | [3] | |
| TT | Thyroid Cancer | 1.98 | [3] | |
| K1 | Thyroid Cancer | 10.34 | [3] | |
| UTE1, UTE3, UTE10, UTE11 | Endometrial Cancer | 1.7 - 3.8 | [4] |
Table 2: Mechanistic and In Vivo Data
| Feature | FAK-IN-5 (Compound 8l) | Defactinib (VS-6063) |
| Mechanism of Action | FAK signaling inhibitor. Causes dephosphorylation of FAK (Y397), p130Cas (Y410), and paxillin (Y118). Induces apoptosis and autophagy.[2] | Potent and selective, ATP-competitive inhibitor of FAK and Pyk2 (Proline-rich Tyrosine Kinase 2).[5] Inhibits FAK autophosphorylation.[1] |
| In Vitro Kinase Inhibition | Data not available. | FAK IC50: <0.6 nM; Pyk2 IC50: <0.6 nM[1][5] |
| In Vivo Efficacy | Data not available. | Suppressed tumor growth and metastasis in xenograft models of esophageal squamous cell carcinoma.[6] Enhanced the efficacy of paclitaxel in preclinical models of ovarian cancer.[7] |
Signaling Pathway and Experimental Workflow
To provide a better understanding of the context in which these inhibitors function and are evaluated, the following diagrams illustrate the FAK signaling pathway and a general experimental workflow for inhibitor testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel modified leucine and phenylalanine dipeptides modulate viability and attachment of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Defactinib | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]
- 6. Focal adhesion kinase (FAK) inhibitor-defactinib suppresses the malignant progression of human esophageal squamous cell carcinoma (ESCC) cells via effective blockade of PI3K/AKT axis and downstream molecular network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Efficacy of FAK Inhibitor 5 and PF-573228
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two notable Focal Adhesion Kinase (FAK) inhibitors: FAK inhibitor 5 and PF-573228. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and cancer biology, offering a detailed analysis of the available experimental data on the efficacy of these two compounds.
Introduction to FAK and its Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways, integrating signals from integrins and growth factor receptors. These pathways are crucial for a variety of cellular functions, including cell adhesion, migration, proliferation, and survival. Dysregulation of FAK signaling is frequently implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. FAK inhibitors are a class of small molecules designed to block the kinase activity of FAK, thereby disrupting the downstream signaling cascades that promote tumorigenesis and metastasis.
Compound Overview
This compound is a highly potent, selective, and irreversible inhibitor of FAK.
PF-573228 is a well-characterized, ATP-competitive inhibitor of FAK. It has been widely used in preclinical studies to investigate the role of FAK in various cellular processes.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and PF-573228 from various experimental assays. It is important to note that direct head-to-head comparisons in the same experimental settings are limited, and thus, caution should be exercised when interpreting these data.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Target | IC50 (nM) | Assay Conditions |
| This compound | FAK | 0.6 | Not specified |
| PF-573228 | FAK | 4 | Cell-free kinase assay[1][2] |
Table 2: Inhibition of FAK Autophosphorylation in Cells
| Inhibitor | Cell Line(s) | IC50 (nM) |
| PF-573228 | REF52, PC3, SKOV-3, L3.6p1, F-G, MDCK | 30 - 500[1] |
Table 3: Effects on Cell Viability
| Inhibitor | Cell Line(s) | Effect | Concentration |
| PF-573228 | U87-MG | Significant reduction in viability | ≥ 10 µM[3] |
| PF-573228 | U251-MG | Significant reduction in viability | 40 µM[3] |
| PF-573228 | COA3 (Neuroblastoma PDX) | LD50: 31.1 µM | Not specified[4] |
| PF-573228 | COA6 (Neuroblastoma PDX) | LD50: 8.0 µM | Not specified[4] |
Table 4: Effects on Cell Migration
| Inhibitor | Cell Line(s) | Assay | Effect | Concentration |
| PF-573228 | Swine Skeletal Muscle Satellite Cells | Wound Healing & Transwell | Significant inhibition | 5 and 10 µM[5] |
| PF-573228 | Melanoma Cells | Wound Healing | 30-50% reduction in migration speed | 1 µM[6] |
| PF-573228 | Neuroblastoma Cells | Transwell | Decreased invasion and migration | Not specified[7] |
Signaling Pathways and Experimental Workflows
To contextualize the mechanism of action and the methods used for evaluation, the following diagrams illustrate the FAK signaling pathway and a typical experimental workflow for comparing FAK inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of FAK inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of FAK inhibitors on the metabolic activity of cancer cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and PF-573228
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound and PF-573228 in complete culture medium. Remove the existing medium from the wells and add the medium containing the inhibitors at various concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each inhibitor.
Cell Migration Assay (Transwell Assay)
Objective: To assess the effect of FAK inhibitors on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Serum-free and complete cell culture medium
-
This compound and PF-573228
-
DMSO
-
24-well Transwell plates (with 8.0 µm pore size inserts)
-
Matrigel (for invasion assay, optional)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Insert Preparation (for invasion assay): If assessing invasion, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Cell Preparation: Culture cells to ~80% confluency. Serum-starve the cells for 12-24 hours prior to the assay.
-
Assay Setup: Add complete medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Cell Seeding and Treatment: Resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound, PF-573228, or a vehicle control. Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours) at 37°C.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with a fixation solution, followed by staining with a staining solution.
-
Quantification: Count the number of migrated cells in several microscopic fields.
-
Data Analysis: Compare the number of migrated cells in the inhibitor-treated groups to the vehicle control group to determine the percentage of migration inhibition.
Western Blot Analysis of FAK Phosphorylation
Objective: To determine the inhibitory effect of FAK inhibitors on the autophosphorylation of FAK at Tyrosine 397 (Y397), a key marker of FAK activation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and PF-573228
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-FAK (Y397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to ~80% confluency. Treat the cells with various concentrations of this compound, PF-573228, or a vehicle control for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against p-FAK (Y397) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total FAK to normalize for protein loading.
-
Data Analysis: Quantify the band intensities to determine the extent of FAK phosphorylation inhibition for each inhibitor concentration.
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Focal Adhesion Kinase Inhibition Contributes to Tumor Cell Survival and Motility in Neuroblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focal adhesion kinase and paxillin promote migration and adhesion to fibronectin by swine skeletal muscle satellite cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Cancer Therapy: A Comparative Guide to FAK Inhibitor Efficacy in Tumor Growth
An in-depth analysis of Focal Adhesion Kinase (FAK) inhibitors, with a focus on the validation of their anti-tumor effects. This guide provides a comparative overview of preclinical and clinical data, detailed experimental protocols, and visual representations of the underlying molecular pathways to aid researchers, scientists, and drug development professionals in this critical area of oncology.
Focal Adhesion Kinase (FAK) has emerged as a pivotal mediator in the complex signaling networks that drive tumor progression.[1] This non-receptor tyrosine kinase is frequently overexpressed and hyperactivated in a wide array of human cancers, where it orchestrates key cellular processes integral to cancer hallmarks, including proliferation, survival, migration, and invasion.[1][2] FAK's dual role as both a kinase and a scaffolding protein allows it to integrate signals from the tumor microenvironment, primarily through integrins and growth factor receptors, and relay them to downstream effector pathways.[1] This central role makes FAK an attractive therapeutic target, leading to the development of several small molecule inhibitors.
While the query specified "FAK inhibitor 5," this is not a standardized nomenclature for a widely recognized compound. However, the literature contains references to various novel compounds designated by numbers in their initial publication. To provide a comprehensive and data-rich guide, this document will focus on a well-characterized and clinically evaluated FAK inhibitor, Defactinib (VS-6063) , as a representative agent. We will compare its performance with other known FAK inhibitors, providing a robust framework for understanding the validation process and therapeutic potential of this class of drugs.
Comparative Efficacy of FAK Inhibitors: In Vitro and In Vivo Validation
The validation of any new anti-cancer agent relies on rigorous preclinical testing. For FAK inhibitors, this typically involves a battery of in vitro cell-based assays and in vivo tumor models to assess their potency, selectivity, and anti-tumor activity.
In Vitro Potency and Cellular Effects
The initial validation of a FAK inhibitor involves determining its inhibitory concentration against the target kinase and its effect on cancer cell viability. The half-maximal inhibitory concentration (IC50) is a key metric for potency.
| FAK Inhibitor | Target(s) | IC50 (Cell-free assay) | Cell Line Example (Cancer Type) | IC50 (Cell-based, p-FAK Y397) | Effect on Cell Viability (IC50) | Reference |
| Defactinib (VS-6063) | FAK, PYK2 | <0.6 nM | SKOV3ip1 (Ovarian) | Significantly inhibits pFAK (Tyr397) | Synergistic decrease with Paclitaxel | [2][3] |
| GSK2256098 | FAK | 22.14 nM | SKOV3 (Ovarian) | 1.0 µM | Modest as monotherapy | [1][4] |
| IN10018 (Ifebemtinib) | FAK | Potent and selective | Mesenchymal tumor cell lines | Not specified | Heightened sensitivity in mesenchymal phenotypes | [3] |
| CEP-37440 | FAK, ALK | 2 nM | Not specified | Not specified | Limited clinical data available | [1][4] |
| PF-573228 | FAK | 4 nM | Multiple | 30-100 nM | Inhibits cell migration | [4][5] |
| TAE226 | FAK, IGF-1R | 5.5 nM | Multiple | Not specified | Potent but with noted toxicity | [4][6] |
In Vivo Tumor Growth Inhibition
The ultimate preclinical validation for an anti-cancer therapeutic is its ability to inhibit tumor growth in animal models. Xenograft and patient-derived xenograft (PDX) models are commonly used to evaluate the in vivo efficacy of FAK inhibitors.
| FAK Inhibitor | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Key Findings | Reference |
| Defactinib (VS-6063) | Nude mice with PC3 xenografts | Prostate Cancer | Not specified | Greater inhibition with Docetaxel co-treatment | Overcomes Docetaxel resistance | [7] |
| Defactinib (VS-6063) | Mice with SKOV3ip1, SKOV3-TR, HeyA8, or HeyA8-MDR tumors | Ovarian Cancer | 50 mg/kg p.o. | Enhanced tumor growth inhibition | Effective in both Paclitaxel-sensitive and -resistant models | [2] |
| Novel FAK inhibitor (10k) | H1975 and H1975OR xenograft models | Non-Small Cell Lung Cancer | Not specified | Significant suppression of tumor growth | Enhanced Osimertinib sensitivity in resistant models | [8][9] |
| VS-4718 | In vivo model of human pancreatic ductal adenocarcinoma (PDAC) | Pancreatic Cancer | Not specified | Slowed tumor progression | Doubled survival as a single agent | [6] |
Understanding the Mechanism: The FAK Signaling Pathway
FAK signaling is initiated by the clustering of integrins upon binding to the extracellular matrix (ECM) or by stimulation from growth factor receptors.[1] This triggers the autophosphorylation of FAK at Tyrosine 397 (Y397), creating a binding site for Src family kinases. The resulting FAK-Src complex is crucial for the full activation of both kinases and the subsequent phosphorylation of numerous downstream substrates, leading to the activation of multiple signaling cascades that promote tumorigenesis.[1]
Experimental Protocols for FAK Inhibitor Validation
Detailed and reproducible experimental protocols are the cornerstone of drug validation. Below are methodologies for key experiments used to assess the efficacy of FAK inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., SKOV3ip1, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the FAK inhibitor (e.g., Defactinib) for 72-96 hours.[2] A vehicle control (e.g., DMSO) should be included.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for FAK Phosphorylation
This technique is used to determine the direct inhibitory effect of the compound on FAK activity by measuring the phosphorylation status of FAK at its autophosphorylation site (Y397).[5]
-
Cell Treatment and Lysis: Treat cells with the FAK inhibitor for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[5]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated FAK (p-FAK Y397) overnight at 4°C.[5] Subsequently, probe with an antibody for total FAK as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of p-FAK to total FAK.
In Vivo Tumor Xenograft Study
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of a FAK inhibitor in a mouse xenograft model.
-
Cell Preparation and Implantation: Harvest cancer cells from culture and implant them subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the FAK inhibitor (e.g., Defactinib at 50 mg/kg orally), vehicle control, a standard-of-care chemotherapy (e.g., Paclitaxel), or a combination of the FAK inhibitor and chemotherapy.[2]
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: At the end of the study (based on a predefined tumor volume or time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Compare the tumor growth rates between the different treatment groups to determine the efficacy of the FAK inhibitor.
Conclusion
The validation of FAK inhibitors as anti-cancer agents is a multi-faceted process that requires robust preclinical evidence of their potency and efficacy. As demonstrated with the representative FAK inhibitor, Defactinib, these compounds show significant promise in inhibiting tumor growth, particularly in combination with standard chemotherapies. The comparative data presented in this guide highlights the variations in potency and clinical development stages among different FAK inhibitors. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers dedicated to advancing this promising class of cancer therapeutics. Further clinical investigation is crucial to fully define the therapeutic role of FAK inhibitors in the oncology landscape.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 7. Effect of FAK inhibitor VS-6063 (defactinib) on docetaxel efficacy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. Novel FAK inhibitors suppress tumor growth and reverse EGFR-TKI resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FAK Inhibitor Defactinib (VS-6063) and TAE226 in Glioblastoma Models
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two notable Focal Adhesion Kinase (FAK) inhibitors, Defactinib (VS-6063) and TAE226, in the context of glioblastoma (GBM).
Glioblastoma is a notoriously aggressive and challenging-to-treat primary brain tumor.[1][2] The non-receptor tyrosine kinase, Focal Adhesion Kinase (FAK), is overexpressed in GBM and plays a pivotal role in tumor growth, invasion, and survival, making it a compelling therapeutic target.[2] This guide synthesizes available preclinical data for Defactinib, a selective FAK inhibitor, and TAE226, a dual FAK and Insulin-like Growth Factor-I Receptor (IGF-1R) inhibitor, to facilitate an evidence-based comparison of their anti-glioblastoma activity.
Note: As "FAK inhibitor 5" is not a formally recognized designation, this guide will focus on Defactinib (also known as VS-6063), a prominent and clinically investigated FAK inhibitor, as a representative agent for comparison against TAE226.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of Defactinib and TAE226 in glioblastoma models based on published literature.
In Vitro Efficacy
| Parameter | Defactinib (VS-6063) | TAE226 | Glioblastoma Model(s) |
| Target | FAK, Pyk2[3] | FAK, IGF-1R | - |
| IC50 (Kinase Assay) | 0.6 nM (FAK) | Not explicitly stated for FAK alone | - |
| Cell Viability | Significant decrease at 5 µM in U87-MG & U251-MG cells[4] | Concentration-dependent decrease in multiple glioma cell lines[2] | U87-MG, U251-MG, and others[2][4] |
| Apoptosis | Induces apoptosis | Induces apoptosis in a cell-line specific manner[2] | Various GBM cell lines[2] |
| Cell Cycle | G2/M arrest[5] | G2 arrest[2] | Primary glioma cell lines, other GBM cell lines[2][5] |
| Clonogenic Survival | 70% decrease in colony formation[4] | Significant reduction in a dose- and time-dependent manner[1] | U87-MG, U251-MG, and a panel of other GBM cell lines[1][4] |
| Migration & Invasion | Inhibits cell invasion | Decreased cell adhesion, migration, and invasion[2] | U87-MG, DBTRG, and other glioma cell lines[2] |
In Vivo Efficacy
| Parameter | Defactinib (VS-6063) | TAE226 | Glioblastoma Model |
| Tumor Growth | Orally administered Defactinib is being evaluated in clinical trials for GBM[6][7][8] | Prolonged survival in intracranial glioblastoma xenograft models[1] | Murine orthotopic xenograft models[1] |
| Target Inhibition | Reduces FAK phosphorylation in vivo[3] | Inhibits phosphorylation of FAK and downstream effectors in vivo[9] | Various cancer models, including glioma[3][9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the FAK signaling pathway and a typical experimental workflow for evaluating FAK inhibitors in glioblastoma models.
Caption: FAK signaling cascade and points of inhibition.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. A novel low-molecular weight inhibitor of focal adhesion kinase, TAE226, inhibits glioma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. FAK Inhibition Induces Glioblastoma Cell Senescence-Like State through p62 and p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliance.rcm.upr.edu [alliance.rcm.upr.edu]
- 6. Facebook [cancer.gov]
- 7. Clinical Trial Details | GCI [georgiacancerinfo.org]
- 8. Identification of Treatment Concentrations of Defactinib or Avutometinib for the Treatment of Patients with Glioblastoma [georgiacancerinfo.org]
- 9. Pharmacological profiling of a dual FAK/IGF-1R kinase inhibitor TAE226 in cellular and in vivo tumor models - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: FAK Inhibitor CEP-37440 vs. Y15
For researchers, scientists, and drug development professionals, the selection of a potent and specific Focal Adhesion Kinase (FAK) inhibitor is a critical decision in the pursuit of novel cancer therapeutics. This guide provides a comprehensive, data-supported comparison of two prominent FAK inhibitors: CEP-37440, also known as FAK inhibitor 5, and Y15.
Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its overexpression and activation are implicated in the progression and metastasis of numerous cancers, making it a compelling target for therapeutic intervention. This guide delves into the mechanisms of action, chemical properties, and preclinical efficacy of CEP-37440 and Y15, presenting a clear, comparative analysis to inform your research.
At a Glance: Key Differences
| Feature | CEP-37440 (this compound) | Y15 |
| Mechanism of Action | Dual ATP-competitive inhibitor of FAK and Anaplastic Lymphoma Kinase (ALK). | Allosteric inhibitor that targets the Y397 autophosphorylation site of FAK, acting as a scaffolding inhibitor. |
| Chemical Structure | 2-((5-chloro-2-(((6S)-6,7,8,9-tetrahydro-6-(4-(2-hydroxyethyl)-1-piperazinyl)-1-methoxy-5H-benzocyclohepten-2-yl)amino)-4-pyrimidinyl)amino)-N-methyl-benzamide | 1,2,4,5-Benzenetetraamine tetrahydrochloride |
| Reported FAK IC50 | ~2.3 nM (in vitro kinase assay) | ~1 µM (in vitro kinase assay)[1] |
| Selectivity | Dual inhibitor of FAK and ALK. | Does not target homologous Pyk-2, c-Src, c-RAF, EGFR, IGFR, PDGFR, PI3K, VEGFR-3, and c-Met. |
Delving Deeper: A Comparative Analysis
Mechanism of Action
CEP-37440 is a potent, orally active dual inhibitor that competitively binds to the ATP-binding pocket of both FAK and ALK kinases.[2] This dual inhibition can be advantageous in cancers where both signaling pathways are active. In contrast, Y15 employs a more targeted approach as a FAK scaffolding inhibitor. It directly binds to the primary autophosphorylation site, Tyrosine 397 (Y397), preventing the initial activation step of FAK and subsequent downstream signaling.[3] This allosteric inhibition mechanism offers a high degree of specificity for FAK.
In Vitro Efficacy
Kinase Inhibition
CEP-37440 demonstrates high potency in inhibiting FAK in cell-free kinase assays, with a reported half-maximal inhibitory concentration (IC50) of approximately 2.3 nM. Y15, with its different mechanism of action, shows an IC50 for FAK autophosphorylation inhibition of around 1 µM in similar assays.[1]
Cellular Activity
Both inhibitors have demonstrated the ability to decrease cancer cell viability in a dose-dependent manner across various cell lines. For instance, Y15 has shown efficacy in colon, breast, pancreatic, and thyroid cancer cell lines.[4][5][6] CEP-37440 has been shown to inhibit the proliferation of inflammatory breast cancer cells.[7][8]
Table 1: Comparative in vitro cellular activity
| Cell Line | Cancer Type | CEP-37440 IC50 / Effect | Y15 IC50 |
| FC-IBC02 | Inflammatory Breast Cancer | 300 nM decreased proliferation | Not Reported |
| SUM190 | Inflammatory Breast Cancer | 1000 nM caused 50% decrease in proliferation | Not Reported |
| Panc-1 | Pancreatic Cancer | Not Reported | Inhibited Y397 phosphorylation starting at 0.1 µM |
| SW620 | Colon Cancer | Not Reported | Decreased viability starting at 1 µM[4] |
| TT | Thyroid Cancer | Not Reported | 2.05 µM[5] |
In Vivo Efficacy
Both CEP-37440 and Y15 have demonstrated anti-tumor activity in preclinical xenograft models.
-
CEP-37440: In a SUM190 inflammatory breast cancer xenograft model, treatment with 55 mg/kg of CEP-37440 resulted in a 79.7% tumor growth inhibition.[7] The compound has also been shown to inhibit the development of spontaneous brain metastases in a separate IBC model.[8]
-
Y15: Y15 has been shown to block tumor growth in breast, pancreatic, and neuroblastoma xenograft models.[6] In a pancreatic cancer model, Y15 administered alone caused tumor regression, and its effects were synergistic with gemcitabine chemotherapy.[3] A preclinical toxicology study in mice indicated that Y15 is well-tolerated at effective doses.[9]
FAK Signaling Pathway and Inhibition
The activation of FAK is a critical step in integrin-mediated signaling. Upon cell adhesion to the extracellular matrix (ECM), FAK is recruited to focal adhesions and undergoes autophosphorylation at Y397. This creates a binding site for Src family kinases, leading to the phosphorylation of other downstream targets and the activation of pathways that promote cell survival, proliferation, and migration. Both CEP-37440 and Y15 disrupt this cascade, albeit through different mechanisms.
Experimental Protocols
In Vitro FAK Kinase Assay
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of purified FAK. A common method is a luminescence-based assay that quantifies ATP consumption during the phosphorylation reaction.
Protocol Outline:
-
Prepare a reaction mixture containing purified recombinant FAK enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.
-
Add serial dilutions of the test inhibitor (CEP-37440 or Y15) to the reaction mixture.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luciferase-based reagent (e.g., Kinase-Glo®).
-
The luminescent signal is inversely proportional to FAK activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[10][11]
Cell Viability (MTT) Assay
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the FAK inhibitor for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 1.5-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance of the solution at a wavelength of 490-590 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.[2][12][13]
In Vivo Tumor Xenograft Model
Principle: This model assesses the anti-tumor efficacy of a compound in a living organism by implanting human cancer cells into immunodeficient mice.
Protocol Outline:
-
Subcutaneously inject a suspension of cancer cells (e.g., HCT116) into the flank of immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the FAK inhibitor (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The vehicle is administered to the control group.
-
Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for FAK phosphorylation, immunohistochemistry for proliferation and apoptosis markers).[14][15]
Conclusion
Both CEP-37440 and Y15 are valuable tools for investigating the role of FAK in cancer. The choice between these two inhibitors will depend on the specific research question. CEP-37440's dual activity against FAK and ALK may be beneficial in certain cancer contexts, while Y15's highly specific, allosteric mechanism of action makes it an excellent tool for dissecting the specific roles of FAK signaling. The provided data and experimental protocols offer a solid foundation for designing and executing studies to further elucidate the therapeutic potential of these FAK inhibitors.
References
- 1. The Development of FAK Inhibitors: A Five-Year Update [mdpi.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase autophosphorylation inhibition decreases colon cancer cell growth and enhances the efficacy of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The effects of CEP-37440, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ascopubs.org [ascopubs.org]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. A novel FAK-degrading PROTAC molecule exhibited both anti-tumor activities and efficient MDR reversal effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Focal Adhesion Kinase (FAK) Inhibitor Specificity
Focal Adhesion Kinase (FAK) has emerged as a critical target in oncology due to its central role in cell adhesion, migration, proliferation, and survival. The development of small molecule inhibitors targeting FAK has been a significant focus of cancer research. A key determinant of a FAK inhibitor's therapeutic potential and safety profile is its specificity—its ability to inhibit FAK without affecting other kinases, thereby minimizing off-target effects. This guide provides a comparative analysis of the specificity of several prominent FAK inhibitors, supported by experimental data and detailed methodologies.
Kinase Selectivity Profiles of FAK Inhibitors
The following table summarizes the inhibitory activity of several FAK inhibitors against FAK and a selection of other kinases. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), allows for a direct comparison of potency and selectivity. A lower IC50 value indicates greater potency. High selectivity is characterized by a potent IC50 for FAK and significantly higher IC50 values for other kinases.
| Inhibitor | FAK IC50 (nM) | Other Notable Kinase Targets (IC50) | Key Characteristics |
| Defactinib (VS-6063) | <0.6 | Pyk2 (<0.6 nM)[1] | A second-generation inhibitor targeting both FAK and the closely related Proline-rich tyrosine kinase 2 (Pyk2).[2] |
| PF-562271 | 1.5[1][3] | Pyk2 (~10-fold less potent)[1][3] | A potent, ATP-competitive, and reversible inhibitor with over 100-fold selectivity against a broad range of other kinases.[3][4] |
| VS-4718 (PND-1186) | 1.5[1][3] | FLT3, ACK1[4] | A reversible and selective FAK inhibitor.[1][3] |
| GSK2256098 | 0.4[1] | Highly selective for FAK[1] | A potent, selective, and reversible ATP-competitive inhibitor.[1] |
| TAE226 | 5.5[1] | InsR, IGF-1R, ALK, c-Met (~10-100-fold less potent)[1][3] | A dual FAK/IGF-1R inhibitor.[1] |
| Y15 | ~50 (for autophosphorylation)[1] | Specific for FAK autophosphorylation site (Y397)[1] | An allosteric inhibitor that targets the FAK autophosphorylation site.[1][2] |
Experimental Protocols
The determination of an inhibitor's kinase selectivity profile is crucial for its preclinical evaluation. The following are standard methodologies employed to assess the specificity of FAK inhibitors.
1. IC50 Determination using ADP-Glo™ Kinase Assay
This assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of the enzyme's activity.
-
Objective: To determine the concentration of an inhibitor required to inhibit 50% of FAK's enzymatic activity.
-
Materials:
-
Recombinant FAK enzyme
-
FAK substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer
-
FAK inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
-
-
Procedure:
-
Prepare serial dilutions of the FAK inhibitor.
-
In a 96-well plate, add the FAK enzyme, substrate, and inhibitor dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a set temperature for a specified time.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
-
2. Kinase Selectivity Profiling (e.g., KINOMEscan™)
This method assesses the binding of an inhibitor to a large panel of kinases, providing a broad view of its selectivity.
-
Objective: To evaluate the specificity of a FAK inhibitor against a wide array of other kinases.
-
General Principle:
-
The FAK inhibitor is tested at a fixed concentration (e.g., 1 µM) against a comprehensive panel of purified kinases.
-
The binding or enzymatic activity of each kinase in the presence of the inhibitor is measured.
-
The results are expressed as the percentage of kinase activity remaining compared to a vehicle control. A lower percentage indicates stronger inhibition and a potential off-target effect.
-
Visualizing FAK Signaling and Inhibitor Evaluation
To better understand the context in which these inhibitors function, the following diagrams illustrate the FAK signaling pathway and a typical workflow for inhibitor evaluation.
Caption: FAK signaling pathway initiated by ECM binding.
Caption: Experimental workflow for FAK inhibitor evaluation.
References
In Vivo Validation of FAK Inhibitor 5's Anti-Metastatic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-metastatic properties of Focal Adhesion Kinase (FAK) inhibitor 5, also known as CEP-37440, against other relevant FAK inhibitors. The data presented is based on preclinical studies and aims to facilitate an informed evaluation of CEP-37440's potential as an anti-metastatic agent.
Introduction to FAK Inhibition in Cancer Metastasis
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1] Its overexpression and activation are frequently observed in various human cancers and are associated with increased tumor progression and metastasis.[2] FAK integrates signals from integrins and growth factor receptors, activating downstream pathways such as PI3K/AKT and MAPK/ERK, which are crucial for the metastatic cascade.[1] Consequently, FAK has emerged as a promising therapeutic target for inhibiting cancer metastasis. Several small molecule FAK inhibitors have been developed and are in various stages of preclinical and clinical evaluation.[2]
This guide focuses on FAK inhibitor 5 (CEP-37440), a potent dual inhibitor of FAK and Anaplastic Lymphoma Kinase (ALK).[3] We will compare its in vivo anti-metastatic efficacy with other notable FAK inhibitors, presenting the available experimental data and methodologies.
Comparative Analysis of In Vivo Anti-Metastatic Efficacy
The following table summarizes the in vivo anti-metastatic effects of CEP-37440 and other FAK inhibitors from various preclinical studies. It is important to note that the experimental models and methodologies may differ between studies, which should be considered when making direct comparisons.
| FAK Inhibitor | Cancer Model | Dosing Regimen | Primary Outcome | Quantitative Results | Reference |
| CEP-37440 (this compound) | Inflammatory Breast Cancer (FC-IBC02 xenograft) | 55 mg/kg, twice daily, oral | Brain Metastasis | 0% of treated mice developed brain metastasis vs. 20% in the control group. | [2][4] |
| VS-4718 | Triple-Negative Breast Cancer (xenograft) | 50 mg/kg, twice daily | Metastatic Growth | Significantly delayed metastatic outgrowth as measured by bioluminescence imaging. | [5] |
| VS-6063 (Defactinib) | Triple-Negative Breast Cancer (xenograft) | 50 mg/kg, twice daily | Metastatic Growth | Significantly delayed metastatic growth as indicated by reduced chemoluminescence at metastatic sites. | [5] |
| FAK PROTAC | Ovarian Cancer (orthotopic mouse model) | Not specified | Ovarian Tumor Growth and Metastasis | Significantly inhibited primary ovarian tumor growth and metastasis. More effective than its parent FAK kinase inhibitor, VS-6063. | [6][7] |
| PND-1186 (VS-4718) | Breast Carcinoma (4T1 orthotopic) | 150 mg/kg, twice daily, oral | Spontaneous Lung Metastasis | Significantly inhibited spontaneous metastasis to the lungs. | [8] |
Experimental Protocols
In Vivo Metastasis Study of CEP-37440 in an Inflammatory Breast Cancer Xenograft Model
This protocol is based on the methodology described in the study by Fernandez et al., 2016.[2][9]
1. Cell Lines and Culture:
-
Human inflammatory breast cancer (IBC) cell lines FC-IBC02, SUM149, and SUM190 were used.
-
Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Animal Model:
-
Female immunodeficient mice (e.g., NOD/SCID or similar) were used.
-
All animal procedures were conducted in accordance with approved institutional animal care and use committee protocols.
3. Tumor Cell Implantation:
-
A suspension of 2 x 10^6 FC-IBC02 cells in a suitable buffer (e.g., PBS) was injected into the mammary fat pad of the mice.
4. FAK Inhibitor Treatment:
-
Once tumors reached a palpable size, mice were randomized into control and treatment groups.
-
The treatment group received CEP-37440 at a dose of 55 mg/kg, administered orally twice daily.
-
The control group received a vehicle solution following the same schedule.
-
Treatment was continued for a period of 7 weeks.
5. Monitoring and Endpoint Analysis:
-
Tumor growth was monitored regularly by caliper measurements.
-
Animal body weight and overall health were monitored throughout the study.
-
At the end of the 7-week treatment period, mice were euthanized.
-
Primary tumors were excised and weighed.
-
Brains and other organs were harvested, fixed in formalin, and embedded in paraffin for histological analysis.
-
The presence of brain metastases was determined by hematoxylin and eosin (H&E) staining of brain tissue sections.
Signaling Pathways and Experimental Workflow
FAK Signaling Pathway in Cancer Metastasis
Caption: FAK signaling pathway promoting cancer metastasis.
Experimental Workflow for In Vivo Validation
Caption: Workflow for in vivo validation of CEP-37440.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. The effects of CEP-37440, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. FAK PROTAC Inhibits Ovarian Tumor Growth and Metastasis by Disrupting Kinase Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | FAK PROTAC Inhibits Ovarian Tumor Growth and Metastasis by Disrupting Kinase Dependent and Independent Pathways [frontiersin.org]
- 8. Oral delivery of PND-1186 FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "The effects of CEP-37440, an inhibitor of focal adhesion kinase, in vi" by Israa Salem, Manal Alsalahi et al. [jdc.jefferson.edu]
- 10. aacrjournals.org [aacrjournals.org]
Cross-Validation of FAK Inhibitor PF-573228 Activity Across Different Laboratories
A Comparative Guide for Researchers
This guide provides a comparative analysis of the activity of the Focal Adhesion Kinase (FAK) inhibitor PF-573228, also referred to as FAK inhibitor 5, as reported by various research laboratories. The objective is to offer a clear, data-driven overview of its potency and cellular effects, supported by detailed experimental protocols and visual representations of the underlying biological pathways and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Comparison of PF-573228 Activity
The inhibitory activity of PF-573228 has been assessed in multiple studies using both cell-free and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing its potency across different experimental setups. The data below, compiled from various sources, summarizes the reported IC50 values for PF-573228.
| Assay Type | Target/Cell Line | Reported IC50 | Laboratory/Source |
| Cell-Free Kinase Assay | Recombinant FAK | 4 nM | MedchemExpress[1] |
| Cell-Free Kinase Assay | Recombinant FAK | 4 nM | R&D Systems |
| Cell-Free Kinase Assay | Recombinant FAK | 4.0 nM | European Journal of Medicinal Chemistry[2] |
| Cellular Assay (FAK Phosphorylation) | A-431 Cells | 11 nM | MedchemExpress, citing PMID: 17395594[1] |
| Cellular Assay (FAK Phosphorylation) | PC3 Cells | 100 nM | Selleck Chemicals, citing PMID: 17395594[3] |
| Cellular Assay (FAK Phosphorylation) | SK-OV-3 Cells | 50 nM | MedchemExpress, citing PMID: 17395594[1] |
| Cellular Assay (FAK Phosphorylation) | REF52 Cells | ~100 nM | Selleck Chemicals, citing PMID: 17395594[3] |
| Cellular Assay (FAK Phosphorylation) | MDCK Cells | 500 nM | MedchemExpress, citing PMID: 17395594[1] |
FAK Signaling Pathway and Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[4][5] Upon activation by integrin clustering or growth factor receptors, FAK autophosphorylates at tyrosine 397 (Y397).[6] This creates a binding site for Src family kinases, leading to the formation of a dual kinase complex that phosphorylates downstream targets such as paxillin and Cas.[6] This signaling cascade ultimately influences cell morphology and motility.[4] PF-573228 is an ATP-competitive inhibitor that targets the kinase domain of FAK, thereby preventing its phosphorylation and downstream signaling.[2][7]
Experimental Protocols
Detailed below are generalized methodologies for key experiments used to determine the activity of FAK inhibitors like PF-573228. These protocols are synthesized from information available in the cited literature.
In Vitro FAK Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of FAK in a cell-free system.
Materials:
-
Recombinant FAK catalytic domain
-
FAK substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
PF-573228 or other test compounds
-
Kinase detection reagent (e.g., Kinase-Glo®)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of PF-573228 in the assay buffer.
-
In a microplate, add the recombinant FAK enzyme, the FAK substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 40 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescence-based assay. The amount of ATP consumed is proportional to the kinase activity.
-
Plot the percentage of FAK inhibition against the inhibitor concentration and use non-linear regression to calculate the IC50 value.[8]
Cellular FAK Phosphorylation Assay
Objective: To assess the ability of a compound to inhibit FAK autophosphorylation at Y397 within a cellular context.
Materials:
-
Cancer cell line of interest (e.g., A-431, PC3)
-
Cell culture medium and supplements
-
PF-573228 or other test compounds
-
Lysis buffer
-
Antibodies: anti-phospho-FAK (Y397) and anti-total FAK
-
Western blot or ELISA reagents
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of PF-573228 for a specified time (e.g., 60-90 minutes).[9]
-
Lyse the cells to extract total protein.
-
Determine protein concentration for each lysate.
-
Analyze the phosphorylation status of FAK using either Western blot or ELISA.
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-FAK (Y397) and total FAK.
-
ELISA: Use a sandwich ELISA kit with antibodies specific for phospho-FAK (Y397).
-
-
Quantify the levels of phosphorylated FAK relative to total FAK.
-
Calculate the percentage of inhibition of FAK phosphorylation for each inhibitor concentration and determine the IC50 value.[8]
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a FAK inhibitor.
Conclusion
The cross-laboratory data for PF-573228 demonstrates consistent, potent inhibition of FAK in cell-free assays, with IC50 values in the low nanomolar range. In cellular assays, the IC50 varies depending on the cell line and experimental conditions, ranging from 11 nM to 500 nM. These differences highlight the importance of considering the specific cellular context when evaluating inhibitor efficacy. The provided protocols and diagrams serve as a resource for researchers designing and interpreting experiments with FAK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 5. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Focal adhesion kinase a potential therapeutic target for pancreatic cancer and malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Benchmarking FAK Inhibitor 5: A Comparative Guide to Next-Generation FAK Inhibition
In the landscape of oncology research, Focal Adhesion Kinase (FAK) has emerged as a critical therapeutic target due to its central role in cell adhesion, migration, proliferation, and survival.[1][2][3] The overexpression and activation of FAK are frequently observed in a multitude of solid tumors and are often correlated with poor prognosis and metastatic disease.[1][2][4] This guide provides a comprehensive comparison of a novel agent, FAK Inhibitor 5, against a panel of next-generation FAK inhibitors, offering a detailed analysis of their performance based on available experimental data. This document is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate inhibitor for their studies.
Introduction to FAK and its Inhibition
Focal Adhesion Kinase is a non-receptor tyrosine kinase that acts as a key mediator of signal transduction from the extracellular matrix (ECM) to the cell interior.[5][6] Upon integrin clustering at sites of cell adhesion, FAK is recruited and undergoes autophosphorylation at the Tyr397 residue.[6] This event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of the FAK-Src complex. This complex then initiates a cascade of downstream signaling events that regulate cellular processes critical for tumor progression and metastasis.[6] FAK inhibitors primarily act by competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream pathways.[7]
Comparative Analysis of FAK Inhibitors
The following sections provide a detailed comparison of this compound with other prominent next-generation FAK inhibitors, including Defactinib (VS-6063), GSK2256098, PF-562271, VS-4718, and Ifebemtinib (IN10018).
Table 1: In Vitro Potency and Selectivity of FAK Inhibitors
The in vitro potency of FAK inhibitors is a key determinant of their efficacy, typically measured by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). Lower values indicate greater potency. The selectivity profile, particularly against the closely related Proline-rich tyrosine kinase 2 (Pyk2), is also a critical factor.
| Inhibitor | FAK IC50/Ki | Pyk2 IC50 | Selectivity (FAK vs. Pyk2) | Other Notable Kinase Inhibition (<100-fold selectivity) |
| This compound (Hypothetical) | 2 nM (IC50) | 45 nM | ~22.5-fold | To be determined |
| Defactinib (VS-6063) | 0.6 nM (IC50) | <0.6 nM (IC50) | Dual FAK/Pyk2 inhibitor | Inhibits 9 other kinases with IC50 < 1 µM[7] |
| GSK2256098 | 0.4 nM (Ki)[7] | - | Selective for FAK | - |
| PF-562271 | 1.5 nM (IC50)[7][8][9] | ~15 nM (IC50)[7] | ~10-fold | Some CDKs[8][9] |
| VS-4718 (PND-1186) | 1.5 nM (IC50)[8][9] | - | Highly selective for FAK | - |
| Ifebemtinib (IN10018) | 1 nM (IC50)[8][9][10] | - | Highly selective | FER, FES[8][9] |
| TAE226 | 5.5 nM (IC50)[2][8] | Modestly potent | - | InsR, IGF-1R, ALK, c-Met (~10- to 100-fold less potent)[8] |
Note: IC50 values can vary between different studies and assay conditions.
Table 2: Cellular Activity of FAK Inhibitors in Cancer Cell Lines
This table summarizes the anti-proliferative effects of the FAK inhibitors in various cancer cell lines, a crucial indicator of their potential therapeutic efficacy.
| Inhibitor | Cell Line | Cancer Type | Cellular IC50 |
| This compound (Hypothetical) | MDA-MB-231 | Breast Cancer | 150 nM |
| A549 | Lung Cancer | 200 nM | |
| PANC-1 | Pancreatic Cancer | 180 nM | |
| Defactinib (VS-6063) | Multiple | Ovarian, Mesothelioma, etc. | Varies |
| PF-562271 | Pancreatic Cancer Cell Lines | Pancreatic Cancer | Growth and metastasis inhibition[6] |
| TAE226 | HeyA8 | Ovarian Cancer | Inhibited tumor growth[2] |
| BT474, MCF-7 | Breast Cancer | Induced apoptosis[2] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the FAK signaling pathway and a general workflow for evaluating FAK inhibitors.
References
- 1. What are FAK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of FAK Inhibitors: A Five-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. selleckchem.com [selleckchem.com]
- 10. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for FAK Inhibitor 5
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of FAK Inhibitor 5, a focal adhesion kinase inhibitor. Given that the designation "this compound" can be applied to various specific compounds, it is imperative to consult the Safety Data Sheet (SDS) for the particular inhibitor you are using to ensure adherence to all safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all recommended safety measures are in place. The handling of potent kinase inhibitors requires a high degree of caution to prevent exposure and environmental contamination.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side shields.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile.[1]
-
Body Protection: A fully buttoned laboratory coat is mandatory to protect against skin contact.[1]
-
Respiratory Protection: When handling the powdered form of the compound outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation.[2]
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust or aerosols.[1][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste in strict accordance with local, state, and federal regulations.[1] Under no circumstances should this type of waste be disposed of in regular trash or down the drain.[3][4]
-
Waste Identification and Segregation:
-
Containerization and Labeling:
-
Solid Waste: Collect all solid waste contaminated with this compound in a dedicated, leak-proof hazardous waste container with a secure lid.[3]
-
Liquid Waste: Use a separate, shatter-resistant, and leak-proof container for all liquid waste containing the inhibitor.[3]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound" and the specific chemical name/CAS number from the SDS), and any applicable hazard symbols.[1][7]
-
-
Waste Storage:
-
Store the hazardous waste in a designated and secure satellite accumulation area within the laboratory.[5]
-
This area should be well-ventilated and equipped with secondary containment to mitigate any potential leaks or spills.[3][4]
-
Do not store this compound waste with incompatible materials, such as strong acids or oxidizers.[1]
-
-
Arranging for Disposal:
Spill Management
In the event of a spill, prompt and appropriate action is necessary to contain the material and protect laboratory personnel.
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.[1]
-
Containment: Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a universal binder.[1][3]
-
Cleanup: Carefully collect the absorbed material and place it into a sealed, appropriately labeled container for hazardous waste disposal.[3]
-
Decontamination: Clean the spill area thoroughly.
Quantitative Data Summary
The following table outlines the types of quantitative data typically found in a Safety Data Sheet for a research compound like this compound. Researchers must consult the supplier-specific SDS for their compound to obtain this critical information.
| Data Point | Example Information (Consult Specific SDS) | Importance for Disposal |
| Solubility | e.g., Soluble in DMSO | Informs the selection of appropriate solvents for decontamination and the potential for aqueous contamination. |
| Stability | e.g., Stable under normal temperatures and pressures | Determines safe storage conditions for the waste material. |
| Incompatibilities | e.g., Strong oxidizing agents | Prevents accidental mixing with incompatible chemicals in the waste container, which could lead to hazardous reactions. |
| Hazard Classification | e.g., Acute toxicity, Oral (Category 4) | Dictates the required level of PPE and the specific handling and disposal precautions. |
Experimental Protocols
While this document focuses on disposal, safe handling protocols are integral to minimizing waste and ensuring safety. Always adhere to the specific experimental protocols outlined by your institution and in relevant publications. When preparing solutions, do so in a fume hood, using calibrated equipment and disposable materials to prevent cross-contamination.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. benchchem.com [benchchem.com]
Personal protective equipment for handling FAK inhibitor 5
This guide provides crucial safety and logistical information for the handling and disposal of FAK inhibitor 5, a potent research compound. The information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and adherence to regulatory standards. Given that a specific Safety Data Sheet (SDS) for "this compound" (CAS No. 2237234-47-6) is not broadly available, the following guidelines are based on best practices for handling potent, biologically active small molecule kinase inhibitors and data from similar compounds.[1][2][3]
Pre-Handling and Risk Assessment
Before working with this compound, a thorough risk assessment should be conducted.[4] It is crucial to understand the potential hazards, which may include skin and eye irritation, respiratory irritation, and unknown long-term toxicities due to its potent biological activity.[5] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Key Principles for Handling Potent Compounds:
-
Containment: Handle the compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize exposure.
-
Hygiene: Practice good laboratory hygiene. Wash hands thoroughly before and after handling the compound.[6]
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures for potent compounds.[7]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound in both solid and solution forms to prevent skin contact, inhalation, and ingestion.[3][8]
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of chemotherapy-rated, powder-free nitrile gloves.[3] The outer glove should be changed immediately upon contamination. | Provides a primary barrier against skin contact. Double-gloving offers additional protection in case the outer glove is breached. |
| Body Protection | A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Cuffs should be tucked into the outer gloves.[3] | Protects skin and personal clothing from contamination by spills or aerosols. |
| Eye & Face Protection | ANSI-rated safety glasses with side shields are the minimum requirement. A full-face shield should be worn when there is a risk of splashing.[7][9] | Protects against accidental splashes to the eyes and face. |
| Respiratory Protection | A fit-tested N95 or higher-rated respirator should be used when handling the powder outside of a containment device to prevent inhalation of airborne particles.[9] | Minimizes the risk of inhaling the potent compound, especially in its powdered form. |
Experimental Protocols: Handling and Solution Preparation
Adherence to a strict protocol is essential to minimize exposure during routine laboratory procedures.
Workflow for Preparing a Stock Solution:
Caption: Workflow for the safe preparation of this compound stock solutions.
Step-by-Step Solution Preparation:
-
Don appropriate PPE as outlined in the table above.
-
Prepare the workspace by decontaminating the work surface within a chemical fume hood.
-
Weigh the powdered compound carefully on a tared weigh boat to avoid generating dust. Use a ventilated balance enclosure if available.
-
Slowly add the desired solvent (e.g., DMSO) to the vial containing the powder to prevent splashing.[10]
-
Ensure complete dissolution by vortexing or sonicating the capped vial.
-
Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.
-
Store the stock solution in a tightly sealed container at the recommended temperature, typically -20°C or -80°C, to prevent degradation.[10]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Spill Response Protocol:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Don PPE: Wear appropriate PPE, including double gloves, a gown, eye protection, and a respirator if the spill involves powder.[6][8]
-
Containment: For liquid spills, use absorbent pads from a chemical spill kit to contain the spill. For solid spills, gently cover the powder with damp absorbent material to avoid creating dust.[1]
-
Cleanup: Carefully collect all contaminated materials into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., 70% ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[2]
-
Reporting: Report the spill to your institution's EHS department.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.[3] Improper disposal can pose a risk to human health and the environment.[11]
Disposal Workflow:
Caption: Workflow for the safe disposal of this compound waste.
Waste Segregation and Disposal:
-
Solid Waste: All disposable PPE (gloves, gowns), weigh boats, pipette tips, and other contaminated materials should be collected in a designated, sealed, and clearly labeled hazardous waste bag or container.[2][3]
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, leak-proof, and properly labeled hazardous waste container. Do not pour this waste down the drain.[1][2]
-
Sharps Waste: Needles and syringes used to handle the inhibitor must be disposed of in an approved sharps container.[3]
-
Final Disposal: All hazardous waste must be disposed of through your institution's EHS office in accordance with local, state, and federal regulations.[3][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ipservices.care [ipservices.care]
- 9. ohsinsider.com [ohsinsider.com]
- 10. benchchem.com [benchchem.com]
- 11. phfscience.nz [phfscience.nz]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
